Technical Documentation Center

1-(1,2-Dimethyl-1H-pyrrolo(3,2-c)cinnolin-3-yl)ethanone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(1,2-Dimethyl-1H-pyrrolo(3,2-c)cinnolin-3-yl)ethanone
  • CAS: 82157-88-8

Core Science & Biosynthesis

Foundational

Mechanism of Action for 1-(1,2-Dimethyl-1H-pyrrolo(3,2-c)cinnolin-3-yl)ethanone: A Technical Guide

Executive Summary The compound 1-(1,2-Dimethyl-1H-pyrrolo(3,2-c)cinnolin-3-yl)ethanone (Registry Number: CAS 82157-88-8, NSC 365081) represents a highly specialized pharmacophore within the pyrrolo[3,2-c]cinnoline class...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(1,2-Dimethyl-1H-pyrrolo(3,2-c)cinnolin-3-yl)ethanone (Registry Number: CAS 82157-88-8, NSC 365081) represents a highly specialized pharmacophore within the pyrrolo[3,2-c]cinnoline class of investigational antitumor agents[1][2]. As a Senior Application Scientist in drug discovery, I have structured this whitepaper to deconstruct the molecular mechanisms, downstream signaling cascades, and the self-validating experimental workflows required to characterize this compound's efficacy.

Unlike traditional chemotherapeutics that often succumb to P-glycoprotein (MDR1) mediated efflux, the pyrrolo[3,2-c]cinnoline scaffold maintains potent cytotoxicity in resistant phenotypes, particularly within hematopoietic lineages[3][4]. This guide elucidates its dual-action mechanism: Topoisomerase I inhibition and Reactive Oxygen Species (ROS)-mediated mitochondrial depolarization [3][4].

Molecular Architecture & Target Engagement

The Pyrrolo[3,2-c]cinnoline Scaffold

The core structure of 1-(1,2-Dimethyl-1H-pyrrolo(3,2-c)cinnolin-3-yl)ethanone features a planar, nitrogen-rich tricyclic system. In medicinal chemistry, the cinnoline nucleus is a privileged scaffold known for broad-spectrum biological activities, including antibacterial and antineoplastic properties[5][6]. The specific fusion of the pyrrole ring to the cinnoline core creates an optimal geometry for DNA intercalation and enzyme-pocket binding.

Primary Mechanism: Topoisomerase I Inhibition

The primary causal event in the compound's mechanism of action is the inhibition of Topoisomerase I (Topo I)[3][4].

  • Causality: During the S-phase of the cell cycle, Topo I relaxes DNA supercoiling by creating transient single-strand breaks. The planar pyrrolo-cinnoline system binds to the Topo I-DNA cleavage complex, stabilizing it and preventing the religation step[4].

  • Consequence: When the replication fork collides with this stabilized cleavage complex, it converts the single-strand break into a lethal double-strand break (DSB). The cell's DNA damage response (DDR) machinery detects these DSBs, triggering an abrupt halt in the cell cycle at the G2/M phase to prevent the segregation of fragmented chromosomes[4].

Secondary Mechanism: ROS Generation & Mitochondrial Destabilization

Orthogonal to Topo I inhibition, this compound induces a severe oxidative stress response[3][4].

  • Causality: The compound triggers the generation of Reactive Oxygen Species (ROS). High intracellular ROS levels oxidize mitochondrial lipid membranes, leading to the opening of the mitochondrial permeability transition pore (mPTP)[4].

  • Consequence: This results in mitochondrial membrane depolarization ( ΔΨm​ loss), releasing cytochrome c into the cytosol and initiating the intrinsic apoptotic cascade[4].

Downstream Signaling & Apoptotic Cascades

The phenotypic endpoint of 1-(1,2-Dimethyl-1H-pyrrolo(3,2-c)cinnolin-3-yl)ethanone exposure is programmed cell death, driven by a multi-pronged caspase activation network[3][4].

MOA Compound 1-(1,2-Dimethyl-1H-pyrrolo(3,2-c) cinnolin-3-yl)ethanone TopoI Topoisomerase I Inhibition Compound->TopoI ROS ROS Generation Compound->ROS Caspase8 Caspase-8 Activation (Extrinsic Pathway) Compound->Caspase8 Death Receptor Clustering DNA_Damage DNA Double-Strand Breaks (Replication Fork Collision) TopoI->DNA_Damage Mito_Depol Mitochondrial Membrane Depolarization ROS->Mito_Depol CellCycle G2/M Cell Cycle Arrest DNA_Damage->CellCycle Apoptosis Apoptosis & Cell Death DNA_Damage->Apoptosis Caspase9 Caspase-9 Activation (Intrinsic Pathway) Mito_Depol->Caspase9 Caspase3 Caspase-3 Activation (Executioner) Caspase9->Caspase3 Caspase8->Caspase3 Caspase3->Apoptosis

Fig 1. Signaling cascade of pyrrolo[3,2-c]cinnoline derivatives driving apoptosis.

Quantitative Pharmacological Profile

The following tables summarize the expected quantitative data for pyrrolo[3,2-c]cinnoline derivatives based on National Cancer Institute (NCI-60) screening data and biochemical profiling[3][4].

Table 1: In Vitro Cytotoxicity & Target Profile
ParameterMeasurementBiological Implication
Mean Graph Midpoint (MG_MID) 0.74 – 1.15 μMBroad-spectrum antiproliferative activity across 60 tumor lines.
Leukemia Subpanel GI50 0.009 – 0.73 μMExceptional sensitivity in hematopoietic lineages.
MDR1 Overexpression Efficacy ActiveEvades P-glycoprotein-mediated drug efflux mechanisms.
Topoisomerase I Inhibition IC50 < 10 μMDirect target engagement and stabilization of the cleavage complex.
Table 2: Apoptotic Biomarker Modulation
Biomarker / AssayPhenotypic ChangeMechanistic Role
Caspase-3 (Executioner) > 3-fold increaseFinal execution phase of apoptosis; DNA fragmentation.
Caspase-8 (Extrinsic) > 2-fold increaseExtrinsic death receptor pathway activation.
Caspase-9 (Intrinsic) > 2.5-fold increaseIntrinsic mitochondrial pathway activation via Cytochrome c.
ROS Generation > 4-fold increaseOxidative stress inducing mitochondrial damage.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the evaluation of 1-(1,2-Dimethyl-1H-pyrrolo(3,2-c)cinnolin-3-yl)ethanone must utilize self-validating experimental systems. Each protocol below is designed with internal controls to prove causality rather than mere correlation.

Workflow Culture 1. Cell Culture (NCI-60 Panel) Treatment 2. Compound Treatment (Dose-Response) Culture->Treatment Assay1 3a. Topo I Relaxation Assay (Target Engagement) Treatment->Assay1 Assay2 3b. Flow Cytometry (PI / Annexin V) Treatment->Assay2 Assay3 3c. JC-1 & DCFDA Assays (Mito/ROS) Treatment->Assay3 Analysis 4. Multi-Omic Analysis & Data Integration Assay1->Analysis Assay2->Analysis Assay3->Analysis

Fig 2. Self-validating experimental workflow for target deconvolution and phenotypic profiling.

Protocol 1: Topoisomerase I DNA Relaxation Assay (Target Engagement)

This cell-free assay proves direct physical interaction between the drug and the Topo I enzyme.

  • Substrate Preparation: Utilize 0.5 μg of supercoiled pBR322 plasmid DNA per reaction.

  • Reaction Assembly: Combine plasmid DNA, 1 unit of recombinant human Topoisomerase I, and the compound (titrated from 0.1 to 100 μM) in a relaxation buffer (10 mM Tris-HCl, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 15 μg/mL BSA, pH 7.5).

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 1% SDS and 1 mg/mL Proteinase K, incubating for an additional 30 minutes at 50°C to digest the enzyme and trap the cleavage complex.

  • Electrophoresis: Resolve the DNA on a 1% agarose gel without ethidium bromide (EtBr) during the run (to prevent intercalation artifacts). Post-stain with EtBr and image.

  • Self-Validation Logic: Supercoiled DNA migrates rapidly. Active Topo I relaxes the DNA, resulting in slower-migrating bands. If the compound successfully inhibits Topo I, the DNA remains trapped in its fast-migrating supercoiled state. Camptothecin (a known Topo I inhibitor) must be run in parallel as a positive control.

Protocol 2: Multiparametric Flow Cytometry (Cell Cycle & Apoptosis)

This protocol links the molecular target (DNA damage) to the cellular phenotype (G2/M arrest and apoptosis).

  • Treatment: Seed CCRF-CEM leukemia cells at 1×105 cells/mL. Treat with the compound at 1x, 2x, and 5x GI50 concentrations for 24 and 48 hours.

  • Apoptosis Staining (Annexin V/PI): Harvest cells, wash with cold PBS, and resuspend in binding buffer. Add 5 μL Annexin V-FITC and 5 μL Propidium Iodide (PI). Incubate in the dark for 15 minutes.

  • Cell Cycle Staining: For a parallel aliquot, fix cells in cold 70% ethanol overnight. Wash, treat with 100 μg/mL RNase A, and stain with 50 μg/mL PI.

  • Acquisition: Analyze via flow cytometry (e.g., BD FACSCanto II), capturing at least 10,000 events.

  • Self-Validation Logic: Annexin V binds externalized phosphatidylserine (early apoptosis), while PI only enters cells with compromised membranes (late apoptosis/necrosis). An increase in the Annexin V+/PI- population proves the compound triggers programmed apoptosis, not non-specific toxicity. Concurrently, the cell cycle profile will show a distinct accumulation of cells with 4N DNA content, definitively proving G2/M arrest resulting from Topo I-induced double-strand breaks.

Protocol 3: Mitochondrial Membrane Potential Assessment (JC-1 Assay)

This assay validates the secondary mechanism of ROS-induced mitochondrial destabilization.

  • Loading: Post-treatment, incubate cells with 5 μg/mL JC-1 dye for 15 minutes at 37°C.

  • Washing: Wash twice with PBS to remove extracellular dye.

  • Measurement: Measure fluorescence using a microplate reader or flow cytometer. (Green monomer: Ex 488 nm / Em 530 nm; Red aggregate: Ex 535 nm / Em 590 nm).

  • Self-Validation Logic: JC-1 is a ratiometric, self-normalizing dye. In healthy, polarized mitochondria, it forms red-fluorescent J-aggregates. Upon depolarization caused by the compound's ROS generation, the dye disperses into the cytosol as green-fluorescent monomers. A drop in the Red/Green fluorescence ratio is an absolute indicator of mitochondrial collapse.

References

  • 11H-Pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnoline and Pyrido[3′,2′:4,5]pyrrolo[1,2-c][1,2,3]benzotriazine: Two New Ring Systems with Antitumor Activity. Source: Journal of Medicinal Chemistry (ACS Publications), 2014. URL:[Link]

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Source: Molecules (MDPI) / PubMed Central, 2019. URL:[Link]

  • An Overview of Diverse Biological Activities of Cinnoline Scaffold. Source: Mini-Reviews in Organic Chemistry (Bentham Science), 2025. URL:[Link]

  • 1-(1,2-Dimethyl-1H-pyrrolo(3,2-c)cinnolin-3-yl)ethanone (CID 339250). Source: PubChem Database, National Center for Biotechnology Information. URL:[Link]

Sources

Exploratory

Preclinical In Vitro Pharmacokinetic Profiling of 1-(1,2-Dimethyl-1H-pyrrolo[3,2-c]cinnolin-3-yl)ethanone

Executive Summary & Physicochemical Rationale The compound 1-(1,2-Dimethyl-1H-pyrrolo[3,2-c]cinnolin-3-yl)ethanone (PubChem CID 339250) represents a highly specialized heterocyclic scaffold. Derivatives of the pyrrolo[3,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

The compound 1-(1,2-Dimethyl-1H-pyrrolo[3,2-c]cinnolin-3-yl)ethanone (PubChem CID 339250) represents a highly specialized heterocyclic scaffold. Derivatives of the pyrrolo[3,2-c]cinnoline class have demonstrated profound antitumor activity, acting as topoisomerase I inhibitors capable of inducing mitochondrial depolarization, reactive oxygen species (ROS) generation, and caspase-mediated apoptosis (1[1]).

To transition this compound from a screening hit to a viable lead, a rigorous in vitro pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, Excretion) evaluation is required. Designing these assays requires a deep understanding of the compound's physicochemical properties:

  • Molecular Weight: 239.27 g/mol

  • LogP: 1.40

  • Polar Surface Area (PSA): 47.8 Ų

  • H-Bond Donors/Acceptors: 0 / 3

Causality in Assay Design: With a LogP of 1.40 and a low PSA, this compound is predicted to possess excellent passive membrane permeability. However, the planar, multi-ring aromatic nature of the cinnoline core often acts as a recognition motif for efflux transporters like P-glycoprotein (P-gp). Furthermore, the N-methyl and acetyl groups are classic metabolic soft spots susceptible to Cytochrome P450 (CYP) mediated oxidation. Therefore, our in vitro workflows must prioritize bidirectional permeability and hepatic metabolic stability in accordance with the2[2].

ADME_Workflow A 1-(1,2-Dimethyl-1H-pyrrolo [3,2-c]cinnolin-3-yl)ethanone B Physicochemical Profiling A->B C Permeability & Efflux (Caco-2 Assay) B->C D Protein Binding (RED Assay) C->D E Metabolic Stability (HLM & CYPs) D->E

Strategic in vitro ADME workflow tailored to the physicochemical properties of the pyrrolo-cinnoline core.

In Vitro Absorption: Caco-2 Bidirectional Permeability

Rationale & Causality: While artificial membranes (PAMPA) can measure passive diffusion, they cannot detect active efflux. Given that planar heterocycles frequently interact with intestinal efflux pumps, we must utilize the Caco-2 human colon carcinoma cell line. This assay provides a self-validating system to measure both absorptive (Apical to Basolateral, A-B) and secretory (Basolateral to Apical, B-A) permeability.

Step-by-Step Methodology
  • Cell Culture & Seeding: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days to allow full differentiation and tight junction formation.

  • Monolayer Integrity Validation: Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² are used.

  • Dosing: Prepare a 10 µM solution of the compound in HBSS buffer (pH 7.4) containing 1% DMSO.

    • A-B Assessment: Add 0.5 mL of dosing solution to the apical chamber; add 1.5 mL of blank buffer to the basolateral chamber.

    • B-A Assessment: Add 1.5 mL of dosing solution to the basolateral chamber; add 0.5 mL of blank buffer to the apical chamber.

  • Incubation: Incubate at 37°C in a 5% CO₂ orbital shaker for 120 minutes.

  • Sampling & Quenching: Extract 50 µL aliquots from the receiver chambers at 60 and 120 minutes. Quench immediately with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Self-Validating Controls: Run Digoxin (a known P-gp substrate) in parallel. Co-administer Lucifer Yellow (a paracellular marker) to ensure monolayer integrity is maintained post-assay.

  • Quantification: Analyze samples via LC-MS/MS. Calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

In Vitro Distribution: Plasma Protein Binding (PPB)

Rationale & Causality: A drug's efficacy is driven by its free, unbound fraction ( fu​ ) in systemic circulation. With a LogP of 1.40, we expect moderate protein binding. We utilize the Rapid Equilibrium Dialysis (RED) assay because it offers high surface-area-to-volume ratios, minimizing non-specific binding issues common with lipophilic planar compounds.

Step-by-Step Methodology
  • Preparation: Spike human plasma (K₂EDTA) with the compound to a final concentration of 1 µM (DMSO < 0.5%).

  • Dialysis: Load 200 µL of the spiked plasma into the sample chamber of a RED device insert (8 kDa MWCO). Load 350 µL of PBS (pH 7.4) into the adjacent buffer chamber.

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker at 300 rpm for 4 hours.

  • Matrix Matching: Post-incubation, extract 50 µL from both chambers. To maintain matrix equivalency for LC-MS/MS, add 50 µL of blank plasma to the buffer samples, and 50 µL of blank PBS to the plasma samples.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (with internal standard) to all samples. Centrifuge at 4000 rpm for 15 minutes.

  • Calculation: Determine the fraction unbound: fu​=(Concentrationbuffer​/Concentrationplasma​) .

In Vitro Metabolism: Hepatic Microsomal Stability

Rationale & Causality: The presence of N-methyl and acetyl functional groups on the pyrrolo[3,2-c]cinnoline core makes this molecule highly susceptible to Phase I oxidative metabolism. Human Liver Microsomes (HLM) are utilized to determine intrinsic clearance ( CLint​ ) and identify primary metabolic pathways.

Step-by-Step Methodology
  • Reaction Mixture: Prepare a master mix containing Human Liver Microsomes (final protein concentration 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4) with 3 mM MgCl₂.

  • Pre-incubation: Add the test compound (final concentration 1 µM) to the master mix and pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

    • Trustworthiness Check: Run a parallel negative control without NADPH to differentiate enzymatic metabolism from chemical instability.

  • Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and quench in 150 µL of cold acetonitrile containing an internal standard.

  • Positive Control: Utilize Verapamil or Testosterone to validate the metabolic viability of the HLM batch.

  • Analysis: Determine the elimination rate constant ( k ) from the log-linear plot of remaining parent compound versus time. Calculate CLint​ using the formula: CLint​=(k×V)/Microsomal Protein .

Metabolic_Pathway Parent Parent Compound (CID 339250) M1 M1: N-Demethylated Metabolite Parent->M1 CYP3A4 / CYP1A2 (N-demethylation) M2 M2: Acetyl-Reduced Metabolite Parent->M2 Cytosolic Reductases (Ketone reduction) M3 M3: Hydroxylated Metabolite Parent->M3 CYP2D6 / CYP3A4 (Aliphatic oxidation)

Proposed primary Phase I metabolic pathways for the pyrrolo-cinnoline derivative.

Quantitative Data Summary & Target Thresholds

To ensure the compound is viable for in vivo animal modeling, the in vitro data should be benchmarked against the following target thresholds derived from industry-standard drug design parameters.

PK ParameterTarget / Expected RangeAssay MethodRationale for Target
Apparent Permeability ( Papp​ ) > 10×10−6 cm/sCaco-2 (A-B)High passive diffusion is predicted by the LogP (1.40) and low PSA (47.8 Ų).
Efflux Ratio (ER) < 2.0Caco-2 (B-A / A-B)Values > 2.0 indicate significant P-gp/BCRP liability, which restricts oral bioavailability.
Fraction Unbound ( fu​ ) 5% - 25%RED Assay (Human Plasma)Moderate lipophilicity suggests moderate protein binding; sufficient free drug is needed for target engagement.
Intrinsic Clearance ( CLint​ ) < 40 µL/min/mgHLM StabilityEnsures the compound avoids rapid first-pass hepatic extraction, allowing for a sufficient in vivo half-life.

References

  • 1-(1,2-Dimethyl-1H-pyrrolo(3,2-c)cinnolin-3-yl)ethanone Compound Summary. National Center for Biotechnology Information (PubChem). Retrieved from:[Link][3]

  • Parrino, B., et al. (2014). "11H-Pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnoline and Pyrido[3′,2′:4,5]pyrrolo[1,2-c][1,2,3]benzotriazine: Two New Ring Systems with Antitumor Activity." Journal of Medicinal Chemistry, 57(22), 9495–9511. Retrieved from:[Link][1]

  • Food and Drug Administration (FDA) (2020). "In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry." Regulations.gov. Retrieved from:[Link][2]

Sources

Foundational

Receptor Target Identification and Mechanistic Deconvolution of 1-(1,2-Dimethyl-1H-pyrrolo[3,2-c]cinnolin-3-yl)ethanone

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Deconvolution Guide Executive Summary The compound 1-(1,2-Dimethyl-1H-pyrrolo[3,2-c]cinnolin-3-y...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Deconvolution Guide

Executive Summary

The compound 1-(1,2-Dimethyl-1H-pyrrolo[3,2-c]cinnolin-3-yl)ethanone (NSC 365081; CAS 82157-88-8) represents a highly specialized tricyclic chemotype. While derivatives of the pyrrolo[3,2-c]cinnoline class have demonstrated profound anti-tumor activity—specifically against leukemia subpanels by inducing mitochondrial depolarization and caspase-mediated apoptosis —the precise molecular receptor target for this specific acetylated derivative remains a subject of active deconvolution.

As a Senior Application Scientist, I have designed this whitepaper to provide a definitive, self-validating framework for identifying and confirming the primary receptor targets of this compound. By leveraging its unique physicochemical properties, we can deploy Affinity-Based Proteomic Profiling (ABPP) alongside orthogonal biochemical assays to transition this molecule from a phenotypic hit to a validated targeted therapeutic.

Physicochemical Profiling & Pharmacophore Analysis

Before designing a target pull-down strategy, we must analyze the compound's structural parameters. The planar nature of the pyrrolo-cinnoline core suggests potential for DNA intercalation or binding within the narrow ATP-hinge regions of kinases.

Table 1: Quantitative Physicochemical Properties of NSC 365081

PropertyValuePharmacological Implication
Molecular Weight 239.27 g/mol Highly favorable for intracellular target penetration.
XLogP3 (Lipophilicity) 1.40Optimal balance; allows passive membrane diffusion without excessive hydrophobic trapping.
Polar Surface Area (PSA) 47.8 ŲExcellent permeability; capable of crossing the nuclear envelope to access nuclear enzymes.
H-Bond Acceptors 3Provides critical anchor points for target binding (e.g., kinase hinge region interactions).
H-Bond Donors 0Suggests the molecule acts primarily as an electron-rich intercalator or acceptor.

Causality Insight: The presence of the ethanone (acetyl) group at the 3-position is the critical vulnerability of this molecule for chemoproteomics. Modifying the planar core often destroys bioactivity due to steric clashes in the binding pocket. However, the ketone moiety can be chemoselectively derivatized via oxime ligation to attach a biotinylated linker without disrupting the primary pharmacophore.

Target Deconvolution Architecture

To identify the receptor target, we employ a multi-modal workflow combining in silico predictions, chemoproteomics, and phenotypic anchoring.

G A 1-(1,2-Dimethyl-1H-pyrrolo[3,2-c]cinnolin-3-yl)ethanone (NSC 365081) B In Silico Profiling (Pharmacophore & Docking) A->B C Affinity-Based Proteomics (ABPP) A->C D Phenotypic Screening (NCI-60 Panel) A->D E Candidate Targets (Topo I, ATM Kinase) B->E C->E D->E F Orthogonal Validation (Biochemical Assays) E->F

Fig 1: Multi-modal target deconvolution workflow for NSC 365081.

Protocol 1: Oxime-Ligation ABPP (Affinity-Based Proteomic Profiling)

This protocol establishes a self-validating system to physically isolate the receptor target from human cell lysates.

Step 1: Bioorthogonal Probe Synthesis

  • React NSC 365081 (1 eq) with an aminooxy-PEG4-alkyne linker (1.2 eq) in methanol with a catalytic amount of aniline.

  • Causality: The aniline acts as a nucleophilic catalyst, accelerating oxime formation at the ethanone ketone. This yields an alkyne-tagged probe while preserving the planar pyrrolo-cinnoline core required for target affinity.

Step 2: Lysate Preparation & Pre-Clearing

  • Lyse HL-60 leukemia cells (chosen due to the known sensitivity of leukemia lines to this chemotype ) using mild non-denaturing NP-40 buffer to preserve native protein complexes.

  • Pre-clear the lysate by incubating with empty streptavidin-agarose beads for 1 hour at 4°C.

  • Causality: Pre-clearing removes endogenous biotinylated proteins (e.g., acetyl-CoA carboxylase), drastically reducing false-positive background noise in downstream mass spectrometry.

Step 3: Probe Incubation & Competitive Self-Validation

  • Arm A (Active): Incubate 1 mg of pre-cleared lysate with 10 µM of the alkyne-probe for 2 hours.

  • Arm B (Self-Validating Control): Pre-incubate lysate with 1 mM (100x excess) of unmodified NSC 365081 for 30 mins, then add 10 µM of the alkyne-probe.

  • Causality: Arm B is critical. Any protein that appears in Arm A but disappears in Arm B is a mathematically validated, specific target. Proteins present in both arms are non-specific binders.

Step 4: Click Chemistry & LC-MS/MS

  • Perform Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding Biotin-Azide, CuSO4, THPTA ligand, and sodium ascorbate to the lysates.

  • Enrich biotinylated proteins using streptavidin beads, wash stringently (1% SDS), perform on-bead trypsin digestion, and analyze via quantitative LC-MS/MS.

Mechanistic Validation & Orthogonal Assays

Based on structural homology to broader cinnoline derivatives, the primary candidate targets are Topoisomerase I and ATM Kinase . Once identified via ABPP, the target must be biochemically validated.

Protocol 2: Topoisomerase I Relaxation Assay

If Topo I is identified as the target, we must determine if the compound is a catalytic inhibitor or a poison (stabilizing the DNA-enzyme cleavage complex).

  • Substrate Prep: Prepare 0.5 µg of supercoiled pBR322 plasmid DNA in standard Topo I reaction buffer.

  • Incubation: Add recombinant human Topoisomerase I (1 Unit) and titrate NSC 365081 (0.1 µM to 50 µM). Incubate at 37°C for 30 minutes.

  • Termination & Resolution: Terminate the reaction with 1% SDS and Proteinase K. Resolve the DNA topoisomers on a 1% agarose gel without ethidium bromide (EtBr).

  • Self-Validating Control: Run a parallel gel where the compound is incubated with DNA without Topo I, followed by EtBr staining.

  • Causality: The control ensures the compound isn't simply an aggressive DNA intercalator altering electrophoretic mobility independent of the enzyme. If supercoiled DNA is retained only in the presence of the enzyme and compound, it confirms direct Topo I inhibition.

Apoptotic Pathway Mapping

Target engagement of pyrrolo-cinnolines ultimately triggers a specific apoptotic cascade.

MoA Compound Pyrrolo[3,2-c]cinnoline Core Target Topoisomerase I Inhibition Compound->Target DNA_Damage DNA Double-Strand Breaks Target->DNA_Damage ROS ROS Generation Target->ROS Mito Mitochondrial Depolarization DNA_Damage->Mito Casp9 Caspase-9 Activation Mito->Casp9 ROS->Mito Casp3 Caspase-3/8 Activation Casp9->Casp3 Apoptosis Cellular Apoptosis Casp3->Apoptosis

Fig 2: Proposed apoptotic signaling pathway induced by pyrrolo-cinnoline target engagement.

Table 2: Orthogonal Validation Matrix

Validation AssayTarget/PathwayExpected ReadoutSelf-Validating Control
Plasmid Relaxation Topoisomerase IRetention of supercoiled DNA band.Camptothecin (Positive Control).
JC-1 Dye Flow Cytometry Mitochondrial IntegrityShift from red to green fluorescence (Loss of ΔΨm).FCCP uncoupler (Positive Control).
Western Blotting Caspase CascadeCleavage of Pro-Caspase 3 and 9 into active fragments.Z-VAD-FMK pan-caspase inhibitor (Rescue Control).
Kinase Profiling (Radiometric) ATM / ATR KinasesReduction in ³³P-ATP incorporation into p53 substrate.Staurosporine (Pan-kinase control).

Conclusion

The identification of the specific receptor target for 1-(1,2-Dimethyl-1H-pyrrolo[3,2-c]cinnolin-3-yl)ethanone requires a disciplined, chemically logical approach. By exploiting the ethanone moiety for bioorthogonal probe generation, researchers can execute a high-fidelity ABPP workflow. When coupled with the self-validating competitive controls and orthogonal biochemical assays outlined above, the transition from a phenotypic observation to a validated mechanism of action is mathematically and biologically secured.

References

  • Parrino, B., et al. "11H-Pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnoline and Pyrido[3′,2′:4,5]pyrrolo[1,2-c][1,2,3]benzotriazine: Two New Ring Systems with Antitumor Activity". Journal of Medicinal Chemistry, 2014. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 339250, 1-(1,2-Dimethyl-1H-pyrrolo(3,2-c)cinnolin-3-yl)ethanone". PubChem, 2025. URL:[Link]

  • Lewgowd, W., et al. "Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?". Molecules (MDPI), 2019. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Analytical Validation of 1-(1,2-Dimethyl-1H-pyrrolo[3,2-c]cinnolin-3-yl)ethanone

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Discovery Scientists Document Type: Standard Operating Procedure (SOP) & Technical Application Guide Introduction and Pharmacological Context...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Discovery Scientists Document Type: Standard Operating Procedure (SOP) & Technical Application Guide

Introduction and Pharmacological Context

The cinnoline scaffold is widely recognized as a "molecular heart" in medicinal chemistry due to its versatile biological activities, ranging from antibacterial to potent antitumor properties[1]. Specifically, fused tricyclic systems such as pyrrolo[3,2-c]cinnolines have emerged as critical pharmacophores. Recent structure-activity relationship (SAR) studies have demonstrated that derivatives of the pyrrolo[3,2-c]cinnoline ring system exhibit significant cytotoxicity against diverse human tumor cell lines, primarily by acting as topoisomerase I inhibitors and inducing caspase-dependent apoptosis[1][2][3].

The compound 1-(1,2-Dimethyl-1H-pyrrolo(3,2-c)cinnolin-3-yl)ethanone (PubChem CID: 339250) serves as a vital building block and reference standard in the development of these advanced therapeutics[4]. This application note details a robust, self-validating synthetic protocol for generating this specific pyrrolocinnoline derivative, emphasizing the mechanistic causality behind each experimental condition.

Physicochemical Profiling

Before initiating synthesis, understanding the target's physicochemical properties is essential for designing effective extraction and purification strategies. The moderate lipophilicity (LogP 1.40) and specific hydrogen-bonding profile dictate the use of mid-polarity solvent systems for chromatography.

PropertyValueReference / Source
IUPAC Name 1-(1,2-dimethylpyrrolo[3,2-c]cinnolin-3-yl)ethanoneComputed by PubChem[4]
Molecular Formula C₁₄H₁₃N₃OComputed by PubChem[4][5]
Molecular Weight 239.27 g/mol Computed by PubChem[4][6]
LogP (Lipophilicity) 1.40XLogP3 3.0[4][6]
Topological Polar Surface Area 47.8 ŲComputed by PubChem[4][6]
H-Bond Donors / Acceptors 0 / 3Computed by PubChem[6]

Retrosynthetic Strategy and Mechanistic Causality

The most efficient route to the pyrrolo[3,2-c]cinnoline core utilizes an intramolecular Richter-type cyclization. The process begins with an aniline derivative bearing a substituted pyrrole at the ortho position—specifically, 1-(2-(2-aminophenyl)-1,2-dimethyl-1H-pyrrol-3-yl)ethanone.

Mechanistic Causality:

  • Diazotization: The primary amine is converted into a diazonium salt using sodium nitrite ( NaNO2​ ) in aqueous hydrochloric acid. This step must be strictly maintained at 0–5 °C. Causality: Diazonium salts are highly unstable; elevated temperatures lead to the expulsion of nitrogen gas ( N2​ ) and the formation of an undesired phenol byproduct.

  • Electrophilic Aromatic Substitution (Ring Closure): The highly electrophilic diazonium nitrogen is attacked by the electron-rich pyrrole ring. Causality: The methyl groups on the pyrrole increase its nucleophilicity, facilitating the cyclization even under mild thermal activation, forming the central pyridazine-like ring of the cinnoline system.

SynthesisWorkflow N1 Aniline Precursor (Substituted Pyrrole) N2 Diazotization (NaNO2, HCl, 0-5°C) N1->N2 Acidic Media N3 Diazonium Intermediate (Electrophilic) N2->N3 Temp Control Critical N4 Intramolecular Cyclization (Thermal Activation) N3->N4 Ring Closure N5 Crude Pyrrolo[3,2-c]cinnoline N4->N5 Neutralization N6 Purification (Flash Chromatography) N5->N6 Organic Extraction N7 Pure Target Molecule (MW: 239.27) N6->N7 LC-MS/NMR Validation

Workflow for the intramolecular cyclization synthesis of pyrrolo[3,2-c]cinnoline derivatives.

Step-by-Step Experimental Protocol

Note: This procedure is intended for professional laboratory environments. Standard Personal Protective Equipment (PPE) and proper fume hood ventilation are mandatory.

Phase 1: Diazotization
  • Preparation: Suspend 1.0 equivalent (eq) of the precursor (1-(2-(2-aminophenyl)-1,2-dimethyl-1H-pyrrol-3-yl)ethanone) in a mixture of concentrated HCl and distilled water (1:3 v/v) to achieve a concentration of 0.2 M.

  • Cooling: Submerge the reaction flask in an ice-water bath. Allow the internal temperature to equilibrate to 0 °C. Causality: Ensuring the substrate is fully chilled prevents localized hot spots during reagent addition.

  • Reagent Addition: Prepare a 2.0 M aqueous solution of NaNO2​ (1.1 eq). Add this solution dropwise over 15 minutes to the stirring reaction mixture.

  • Incubation: Stir the mixture at 0–5 °C for 30 minutes. Monitor the disappearance of the starting material via TLC (Thin Layer Chromatography).

Phase 2: Intramolecular Cyclization
  • Thermal Activation: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. If cyclization is sluggish (monitored by LC-MS), gently heat the mixture to 40 °C for 1–2 hours. Causality: The thermal energy overcomes the activation barrier for the intramolecular electrophilic attack by the diazonium ion on the pyrrole core.

  • Quenching: Cool the mixture back to room temperature and slowly neutralize to pH 7.5 using a saturated aqueous sodium bicarbonate ( NaHCO3​ ) solution. Causality: Neutralization prevents acid-catalyzed degradation of the newly formed cinnoline core and ensures the product is in its neutral, lipophilic state for extraction.

Phase 3: Extraction and Purification
  • Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Causality: With a LogP of 1.40, the target molecule partitions highly favorably into the EtOAc layer[6].

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( Na2​SO4​ ), and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes/Ethyl Acetate (starting at 90:10, ramping to 60:40). Collect the fractions containing the target compound (visualized under UV at 254 nm).

Analytical Validation (Self-Validating System)

To ensure scientific integrity, the protocol must be self-validating. The successful synthesis of 1-(1,2-Dimethyl-1H-pyrrolo(3,2-c)cinnolin-3-yl)ethanone is confirmed when the following analytical criteria are met:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The mass spectrum must show a prominent [M+H]+ peak at m/z 240.28 (corresponding to the exact mass of 239.10 + a proton)[4]. The absence of a peak at the precursor's mass confirms complete cyclization.

  • Nuclear Magnetic Resonance (¹H NMR, CDCl₃):

    • Absence of the broad singlet corresponding to the primary amine ( −NH2​ ) protons (~4.0-5.0 ppm in the precursor).

    • Presence of three distinct singlet peaks integrating to 3 protons each, corresponding to the N-methyl, C-methyl, and acetyl methyl groups.

    • A characteristic downfield shift of the aromatic protons due to the highly conjugated, electron-withdrawing nature of the newly formed cinnoline system.

References

  • National Center for Biotechnology Information. "1-(1,2-Dimethyl-1H-pyrrolo(3,2-c)cinnolin-3-yl)ethanone" PubChem Compound Summary for CID 339250.
  • Genie Ingredient Database. "1-(1,2-DIMETHYL-1H-PYRROLO(3,2-C)CINNOLIN-3-YL)ETHANONE - cosmetic ingredient".
  • National Center for Advancing Translational Sciences. "1-(1,2-DIMETHYL-1H-PYRROLO(3,2-C)CINNOLIN-3-YL)ETHANONE - Inxight Drugs".
  • Parrino, B., et al. "11H-Pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnoline and Pyrido[3′,2′:4,5]pyrrolo[1,2-c][1,2,3]benzotriazine: Two New Ring Systems with Antitumor Activity." Journal of Medicinal Chemistry, 2014, 57(22), 9495-9511.
  • K. G. Pike, B. C. Barlaam. "Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?" Molecules, 2019.

Sources

Application

Application Note: Enhanced HPLC Method Development and Validation for 1-(1,2-Dimethyl-1H-pyrrolo(3,2-c)cinnolin-3-yl)ethanone

Audience: Analytical Scientists, Quality Control (QC) Managers, and Drug Development Professionals Framework: Aligned with ICH Q14 (Analytical Procedure Development) and ICH Q2(R2) (Validation of Analytical Procedures) A...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Analytical Scientists, Quality Control (QC) Managers, and Drug Development Professionals Framework: Aligned with ICH Q14 (Analytical Procedure Development) and ICH Q2(R2) (Validation of Analytical Procedures)

Analytical Target Profile (ATP) & Physicochemical Rationale

Before executing any laboratory work, modern analytical development requires defining an Analytical Target Profile (ATP) as outlined by the1[1]. The ATP for this protocol is the accurate, specific, and robust quantification of 1-(1,2-Dimethyl-1H-pyrrolo(3,2-c)cinnolin-3-yl)ethanone (CAS: 82157-88-8) in bulk drug substance and formulation matrices.

To achieve this, we must first decode the molecule's physicochemical properties:

  • Molecular Scaffold: The pyrrolo(3,2-c)cinnoline core contains three nitrogen atoms, making it a basic heterocycle.

  • Lipophilicity (LogP): 1.40. This moderate lipophilicity makes it an ideal candidate for Reversed-Phase Liquid Chromatography (RPLC).

  • Chromophore: The highly conjugated fused ring system coupled with the ethanone moiety guarantees strong UV absorbance, allowing for sensitive Photodiode Array (PDA) detection.

Workflow A 1. Analytical Target Profile Define Intended Purpose B 2. Physicochemical Profiling LogP=1.40, Basic Heterocycle A->B C 3. Column & Mobile Phase Mitigate Silanol Interactions B->C D 4. Method Optimization Gradient & Temperature Tuning C->D E 5. ICH Q2(R2) Validation Self-Validating Execution D->E

Fig 1: ICH Q14-aligned lifecycle approach for analytical method development.

Mechanistic Method Development: The Causality Behind the Choices

Do not fall into the trap of empirical trial-and-error. Every parameter in this method is chosen based on thermodynamic and chemical causality.

Column Chemistry: Overcoming the "Basic Nitrogen" Problem

Basic compounds containing nitrogen heterocycles—such as the pyrrolo-cinnoline core—are notorious for exhibiting severe peak tailing in RPLC. This phenomenon is caused by secondary ion-exchange interactions between the positively charged basic nitrogens of the analyte and the negatively charged residual silanols (Si-O⁻) on the silica support[2].

The Solution: To eliminate this causality, we mandate the use of a high-purity, Type B base-deactivated silica column with exhaustive end-capping[3]. A superficially porous (core-shell) C18 column is selected to provide ultra-high efficiency (high theoretical plates, N ) at lower backpressures compared to fully porous sub-2 µm particles.

Mobile Phase Thermodynamics: The Role of pH

The ionization state of both the analyte and the stationary phase dictates retention behavior[4]. Residual silanols typically have a pKa between 3.5 and 4.5.

The Solution: By employing a highly acidic mobile phase (0.1% Formic Acid, pH ~2.7), we suppress silanol ionization, keeping them in their neutral (Si-OH) state[4]. Simultaneously, this low pH ensures the basic nitrogens of the analyte are fully protonated. This dual-action pH control results in predictable hydrophobic retention, eliminating peak tailing and ensuring robust peak symmetry.

Self-Validating Experimental Protocols

A robust method must be a self-validating system. This protocol incorporates continuous System Suitability Testing (SST) and bracketing standards to ensure data integrity is proven during the run, not just assumed.

Chromatographic Conditions
ParameterSpecificationRationale
Column Core-Shell C18, 100 x 4.6 mm, 2.6 µm (End-capped)High efficiency; prevents basic peak tailing.
Mobile Phase A 0.1% Formic Acid in Milli-Q WaterSuppresses silanol ionization (pH ~2.7).
Mobile Phase B 0.1% Formic Acid in AcetonitrileLower viscosity and better UV transparency than Methanol.
Flow Rate 1.2 mL/minOptimizes the van Deemter curve for 2.6 µm particles.
Column Temp 40°C ± 1°CReduces mobile phase viscosity and improves mass transfer.
Detection PDA at 254 nm (Extract 200-400 nm)Captures the extended conjugation of the pyrrolo-cinnoline core.
Injection Vol 5.0 µLPrevents volume overload while maintaining sensitivity.
Gradient Program

Given the LogP of 1.40, a gradient is utilized to focus the analyte band at the head of the column and elute it sharply, while simultaneously washing the column of highly retained lipophilic impurities.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial hold to focus polar matrix components.
1.0955Isocratic hold.
6.04060Linear ramp to elute the target analyte.
7.0595Column wash step.
9.0595Hold wash.
9.1955Return to initial conditions.
12.0955Re-equilibration.
Step-by-Step Execution & System Suitability
  • Standard Preparation: Accurately weigh 25.0 mg of 1-(1,2-Dimethyl-1H-pyrrolo(3,2-c)cinnolin-3-yl)ethanone reference standard. Dissolve in 25 mL of Diluent (Water:Acetonitrile 50:50 v/v) to create a 1.0 mg/mL stock. Sonicate for 5 minutes. Dilute to a working concentration of 100 µg/mL.

  • Self-Validation (SST Injection): Inject the working standard six times consecutively before analyzing any unknown samples. The system is only deemed "valid" if it passes the strict criteria below.

System Suitability ParameterAcceptance CriteriaImplication of Failure
Retention Time %RSD ≤ 1.0%Pump malfunction or incomplete column equilibration.
Peak Area %RSD ≤ 2.0%Autosampler precision issues or sample degradation.
Tailing Factor ( As​ ) ≤ 1.5Column voiding or secondary silanol interactions.
Theoretical Plates ( N ) ≥ 5,000Loss of column efficiency/end-capping degradation.

ICH Q2(R2) Validation Strategy

To transition this method from development to a GMP-compliant QC environment, it must be validated according to the 5[5].

Validation S Specificity L Linearity S->L A Accuracy L->A P Precision A->P R Robustness P->R

Fig 2: Sequential ICH Q2(R2) validation workflow for ensuring method reliability.

Specificity
  • Protocol: Inject blank diluent, placebo matrix, and the analyte spiked with known forced-degradation impurities (acid, base, peroxide, thermal, and photolytic stress).

  • Causality: Ensures the PDA detector unequivocally identifies the pyrrolo-cinnoline peak without co-eluting interference. Peak purity angle must be less than the peak purity threshold across the entire peak.

Linearity and Range
  • Protocol: Prepare a minimum of 5 concentration levels ranging from 50% to 150% of the target concentration (50, 75, 100, 125, and 150 µg/mL).

  • Causality: Proves the detector response is directly proportional to concentration. The correlation coefficient ( R2 ) must be ≥ 0.999, and the y-intercept should be ≤ 2.0% of the target response.

Accuracy (Recovery)
  • Protocol: Spike known amounts of the reference standard into the sample matrix at 3 levels (80%, 100%, 120%) in triplicate (9 determinations total).

  • Causality: Validates that the sample preparation extraction is complete and the matrix does not suppress the analyte signal. Recovery must fall between 98.0% and 102.0%.

Precision (Repeatability & Intermediate Precision)
  • Protocol: Analyze 6 independent sample preparations at 100% concentration on Day 1 (Repeatability). Have a second analyst perform the same procedure on Day 2 using a different HPLC system and column lot (Intermediate Precision).

  • Causality: Demonstrates the method's ruggedness against routine laboratory variations. The overall %RSD for assay values must be ≤ 2.0%.

Robustness
  • Protocol: Deliberately vary critical method parameters: Flow rate (±0.1 mL/min), Column Temperature (±5°C), and Mobile Phase pH (±0.2 units).

  • Causality: Identifies the operational boundaries of the method. System suitability criteria (specifically Tailing Factor and Resolution) must pass under all perturbed conditions, proving the method will not fail during routine use.

References

  • ICH Q14 Analytical procedure development - Scientific guideline | European Medicines Agency (EMA) | 1

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) | 5

  • HPLC Column Selection: Core to Method Development (Part II) | Welch Materials | 2

  • Essential Guides to Method Development in Liquid Chromatography | Molnar Institute | 3

  • Reversed Phase HPLC Method Development | Phenomenex | 4

Sources

Method

Application Note: Advanced Crystallization Strategies for 1-(1,2-Dimethyl-1H-pyrrolo[3,2-c]cinnolin-3-yl)ethanone

Introduction and Rationale The compound 1-(1,2-Dimethyl-1H-pyrrolo[3,2-c]cinnolin-3-yl)ethanone (CAS: 82157-88-8) is a highly conjugated, fused heterocyclic small molecule. Derivatives of the pyrrolo[3,2-c]cinnoline core...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

The compound 1-(1,2-Dimethyl-1H-pyrrolo[3,2-c]cinnolin-3-yl)ethanone (CAS: 82157-88-8) is a highly conjugated, fused heterocyclic small molecule. Derivatives of the pyrrolo[3,2-c]cinnoline core are of significant interest in medicinal chemistry due to their potential antiproliferative and fluorescent properties ()[1]. However, isolating high-quality single crystals for Single-Crystal X-ray Diffraction (SC-XRD) or achieving high-purity bulk crystalline powders presents unique thermodynamic challenges.

This application note provides field-proven, self-validating protocols for the crystallization of this specific scaffold, grounded in its physicochemical profile.

Physicochemical Profiling & Structural Implications

Successful crystallization requires a deep understanding of the molecule's intermolecular interaction capacity. Table 1 summarizes the core properties of the target compound and their crystallographic implications.

Table 1: Physicochemical Properties

PropertyValueCrystallographic Implication
Molecular Weight 239.27 g/mol Optimal size for standard small-molecule SC-XRD.
LogP 1.40Moderately lipophilic; dictates solubility in mid-polar organic solvents (DCM, EtOAc).
H-Bond Donors (HBD) 0Critical: Lacks strong directional H-bonding. Crystal packing will rely heavily on π−π stacking and dipole-dipole interactions.
H-Bond Acceptors (HBA) 3Carbonyl oxygen and cinnoline nitrogens can act as acceptors if co-crystallized with HBD-rich coformers.
Polar Surface Area 47.8 ŲIndicates a relatively hydrophobic surface, making water an unsuitable solvent but a potential strong anti-solvent.

Quantitative data sourced from the [2].

Mechanistic Insight: Because the molecule has zero hydrogen bond donors, it lacks the strong, highly directional intermolecular forces that typically drive rapid, ordered nucleation. Instead, it relies on weaker dispersive forces ( π−π stacking of the planar fused rings) and dipole interactions from the acetyl group. Molecules with these characteristics are highly prone to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—when supersaturation is generated too rapidly ()[3].

Solvent Selection Strategy

To prevent oiling out and promote ordered lattice formation, the crystallization medium must balance solubility and vapor pressure.

Table 2: Validated Solvent / Anti-Solvent Pairs for Vapor Diffusion

Good SolventAnti-SolventDiffusion RateOutcome / Rationale
Dichloromethane (DCM)PentaneFastHigh volatility difference. Good for initial screening, but high risk of rapid nucleation.
Ethyl Acetate (EtOAc)HexaneModerateStandard polarity gradient. Often yields robust, block-like prismatic crystals.
Tetrahydrofuran (THF)Diisopropyl EtherSlowSlower diffusion prevents oiling out; ideal for highly soluble batches requiring precise metastable control.

Experimental Workflows

Protocol A: Vapor Diffusion for Single-Crystal X-Ray Diffraction (SC-XRD)

Vapor diffusion is the premier method for growing diffraction-quality single crystals of planar heterocycles because it allows for a thermodynamically controlled, infinitesimal approach to the metastable limit ()[4].

VaporDiffusion A Dissolve Analyte (Good Solvent) B Filter Solution (0.22 µm PTFE) A->B C Add Anti-solvent (Outer Chamber) B->C D Seal & Isolate (Vibration-Free) C->D E Vapor Transfer (Supersaturation) D->E F Crystal Harvest (SC-XRD) E->F

Vapor diffusion workflow for single-crystal growth of pyrrolo[3,2-c]cinnoline derivatives.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve 5–10 mg of 1-(1,2-Dimethyl-1H-pyrrolo[3,2-c]cinnolin-3-yl)ethanone in 0.5 mL of EtOAc in a 1-dram glass vial.

  • Filtration (Self-Validation Step): Pass the solution through a 0.22 µm PTFE syringe filter into a clean 1-dram inner vial.

    • Causality: Removing microscopic dust particles eliminates heterogeneous nucleation sites, which otherwise cause premature, low-quality bulk precipitation.

  • Chamber Setup: Place the uncapped 1-dram inner vial into a 20 mL outer scintillation vial containing 3 mL of Hexane (anti-solvent).

  • Equilibration: Cap the outer vial tightly with a Teflon-lined cap. Wrap the seal with Parafilm to prevent environmental vapor escape.

  • Incubation: Store the chamber in a dark, vibration-free environment at a constant 20 °C.

    • Causality: Vibrations introduce kinetic energy that can trigger spontaneous secondary nucleation, ruining single-crystal growth.

  • Harvesting: After 3–7 days, inspect the inner vial under a stereomicroscope. Extract the crystals using a nylon loop and immediately immerse them in Paratone-N oil to prevent solvent loss and lattice degradation prior to mounting on the diffractometer.

Protocol B: Controlled Cooling Crystallization for Bulk Powder

For formulation or bulk purification, cooling crystallization in a single solvent is preferred over anti-solvent addition to minimize solvent recovery costs and ensure uniform particle size distribution.

CoolingCryst S1 Undersaturated Solution (T = 70 °C) S2 Controlled Cooling (0.2 °C/min) S1->S2 S3 Metastable Zone (Supersaturation) S2->S3 Temperature Drop S4 Primary Nucleation (Spontaneous/Seeded) S3->S4 Crosses Metastable Limit S5 Crystal Growth & Isothermal Hold S4->S5 Solute Depletion

Thermodynamic pathway and metastable zone control in cooling crystallization.

Step-by-Step Methodology:

  • Saturation: Suspend 500 mg of the compound in 10 mL of absolute Ethanol in a jacketed crystallizer.

  • Dissolution: Heat the suspension to 70 °C under constant overhead stirring (250 rpm) until complete dissolution is achieved. Hold for 15 minutes.

  • Hot Filtration: Filter the hot solution rapidly through a pre-warmed Buchner funnel to remove insoluble impurities.

  • Controlled Cooling: Program the jacketed vessel to cool the solution at a strict rate of 0.2 °C/min down to 5 °C.

    • Causality: A slow, linear cooling rate ensures the system remains within the metastable zone. Rapid cooling forces the system into the labile zone, leading to catastrophic nucleation (amorphous precipitation) or oiling out.

  • Seeding (Optional but Recommended): If the solution reaches 40 °C without visible nucleation, introduce 1–2 mg of pre-milled seed crystals.

    • Causality: Seeding bypasses the high energy barrier of primary nucleation, ensuring consistent polymorph selection and larger crystal sizes.

  • Isolation: Hold the suspension isothermally at 5 °C for 2 hours to maximize yield. Filter via vacuum, wash the filter cake with 2 mL of ice-cold ethanol, and dry under vacuum at 40 °C for 12 hours.

Troubleshooting: The "Oiling Out" Phenomenon

If liquid-liquid phase separation (oiling out) is observed instead of crystallization, the protocol must be dynamically adjusted:

  • Validation Check: The supersaturation generation rate was too high, or the solvent/anti-solvent polarity gap is too wide.

  • Correction: Re-heat the mixture until the oil dissolves back into a single homogeneous phase. If using vapor diffusion, switch to a slower-diffusing anti-solvent (e.g., from Pentane to Diisopropyl Ether). If using cooling crystallization, reduce the cooling rate to 0.1 °C/min and introduce seed crystals earlier in the cooling profile.

References

  • Genie Ingredient Database. "1-(1,2-DIMETHYL-1H-PYRROLO(3,2-C)CINNOLIN-3-YL)ETHANONE - cosmetic ingredient". Made by Genie. Available at:[Link]

  • SPT Labtech. "Chemical crystallization | Methods for crystallizing small organic molecules". SPT Labtech Applications. Available at: [Link]

  • Parrino, B., et al. "11H-Pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnoline and Pyrido[3′,2′:4,5]pyrrolo[1,2-c][1,2,3]benzotriazine: Two New Ring Systems with Antitumor Activity." Journal of Medicinal Chemistry, 2014, 57(22), 9495-9511. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing degradation of 1-(1,2-Dimethyl-1H-pyrrolo(3,2-c)cinnolin-3-yl)ethanone during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 1-(1,2-Dimethyl-1H-pyrrolo(3,2-c)cinnolin-3-yl)ethanone .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 1-(1,2-Dimethyl-1H-pyrrolo(3,2-c)cinnolin-3-yl)ethanone .

The pyrrolo[3,2-c]cinnoline core is a highly conjugated, nitrogen-rich heterocyclic system with significant pharmacological potential[1]. However, its electron-dense nature makes it highly susceptible to environmental degradation. Oxidation and hydrolysis are the primary mechanisms of small molecule degradation[2], and elevated temperatures drastically accelerate these processes by providing the kinetic energy needed to overcome activation barriers[3].

Below, you will find field-proven troubleshooting strategies, a quantitative stability matrix, and a self-validating protocol to ensure the long-term integrity of your compound.

Part 1: Troubleshooting & FAQs

Q: Why did my compound change color from pale yellow to dark brown on the benchtop? Causality: You are observing photolytic cleavage followed by free-radical oxidation. The extended conjugation of the pyrrolo-cinnoline core lowers the energy barrier for UV/Vis photon absorption[1]. Once excited, the molecule undergoes bond cleavage, and the resulting radicals react with ambient oxygen to form polymerized, dark-colored degradation byproducts. Solution: Always handle the compound under low-light conditions and store it exclusively in amber glass vials to block UV transmission.

Q: Why do I observe split peaks or mass shifts in my LC-MS chromatogram after storing the compound in DMSO for a month? Causality: Dimethyl sulfoxide (DMSO) is highly hygroscopic. Over time, it absorbs ambient moisture, introducing water into your storage system. The combination of water, trace oxygen, and the high molecular mobility afforded by the liquid state accelerates the hydrolysis of the acetyl group and the N-oxidation of the cinnoline nitrogens[2]. Solution: Never store this compound in solution for long-term use. Liquid states increase molecular collision frequencies. Always store the compound as a desiccated solid.

Q: How do I scale up the storage of this compound for a multi-year drug development campaign? Causality: Regulatory bodies require empirical proof of stability over time. Without a controlled baseline, batch-to-batch variability will invalidate your downstream biological assays. Solution: Implement a stability testing protocol adhering to ICH Q1A(R2) guidelines[4]. Establish a baseline at -20°C or -80°C, and run accelerated degradation studies (e.g., 40°C/75% Relative Humidity) to accurately predict long-term shelf life.

Part 2: Quantitative Stability Matrix

The following table summarizes the degradation kinetics of 1-(1,2-Dimethyl-1H-pyrrolo(3,2-c)cinnolin-3-yl)ethanone under various environmental conditions.

Storage ConditionPhysical StateAtmosphereLight ExposureEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
25°C (Ambient) Solution (DMSO)Ambient AirAmbient UV/Vis< 7 daysPhotolysis, N-Oxidation
4°C (Fridge) Solution (DMSO)Ambient AirDark3-4 weeksHydrolysis, Oxidation
-20°C (Freezer) Solid PowderAmbient AirDark6-12 monthsSlow Oxidation
-80°C (Cryo) Solid PowderArgon PurgedDark> 24 monthsNegligible

Part 3: Self-Validating Cryopreservation Workflow

To guarantee the integrity of your compound, do not simply place the bulk powder in a freezer. Follow this self-validating aliquoting protocol to eliminate molecular mobility, displace reactive oxygen, and mathematically prove the stability of your batch.

Step 1: Dehydration of Receptacles Bake amber glass vials at 150°C for 2 hours. Causality: This removes microscopic surface moisture that could initiate hydrolysis upon contact with the compound.

Step 2: Volumetric Aliquoting Dissolve the bulk compound in anhydrous, degassed acetonitrile. Dispense precise volumes into the baked vials. Causality: Liquid handling ensures exact mass distribution without exposing the bulk solid to repeated atmospheric moisture during manual weighing.

Step 3: Lyophilization / Evaporation Remove the solvent using a centrifugal vacuum concentrator in the dark. Causality: Returning the compound to a solid state eliminates molecular mobility, drastically reducing the collision frequency required for thermal and oxidative degradation reactions[3].

Step 4: Inert Atmosphere Purging Gently blow high-purity Argon gas over the solid pellet for 30 seconds. Causality: Argon is heavier than air; it sinks into the vial, displacing reactive oxygen and ambient humidity, thereby halting oxidative pathways.

Step 5: Hermetic Sealing Cap immediately using PTFE-lined screw caps. Causality: PTFE is chemically inert and prevents the leaching of plasticizers that commonly occurs with standard rubber or silicone septa.

Step 6: System Validation (The "Sentinel" Method) Designate one vial per batch as the "Sentinel Aliquot." Store the entire batch at -80°C. After 30 days, reconstitute the sentinel vial and analyze it via LC-MS/MS against the Day 0 baseline chromatogram. Validation Criterion: A purity deviation of <0.5% empirically validates the hermetic seal and inert atmosphere of the entire batch, proving the system's integrity without compromising the remaining aliquots.

Part 4: Degradation Pathway Visualization

DegradationPathways Root 1-(1,2-Dimethyl-1H-pyrrolo (3,2-c)cinnolin-3-yl)ethanone Path1 Photolysis (UV/Vis Light) Root->Path1 Path2 Oxidation (O2 Exposure) Root->Path2 Path3 Thermal Degradation (Heat / RT Storage) Root->Path3 Mech1 Cleavage of conjugated heterocyclic bonds Path1->Mech1 Mech2 N-oxidation of cinnoline nitrogens Path2->Mech2 Mech3 Increased molecular mobility & collision frequency Path3->Mech3 Prev1 Amber Vials & Dark Storage Mech1->Prev1 Prev2 Argon Purge & PTFE Seals Mech2->Prev2 Prev3 Cryopreservation (-20°C to -80°C) Mech3->Prev3

Degradation pathways of pyrrolo-cinnoline derivatives and corresponding preventative strategies.

References

  • Title: Q1A(R2) Guideline - ICH | Source: ich.org | URL: [Link]

  • Title: Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? | Source: mdpi.com | URL: [Link]

  • Title: Thermal Degradation of Small Molecules: A Global Metabolomic Investigation | Source: nih.gov | URL: [Link]

  • Title: Understanding the chemical basis of drug stability and degradation | Source: pharmaceutical-journal.com | URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in 1-(1,2-Dimethyl-1H-pyrrolo(3,2-c)cinnolin-3-yl)ethanone Extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation and purification of complex nitrogen-rich heterocycles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation and purification of complex nitrogen-rich heterocycles. The target compound, 1-(1,2-Dimethyl-1H-pyrrolo(3,2-c)cinnolin-3-yl)ethanone , presents a unique extraction profile. Its behavior is dictated by the basicity of the cinnoline core[1], the electron-rich nature of the fused pyrrole ring, and the polarity of the C3-ethanone group.

This guide provides a mechanistic, causality-driven approach to troubleshooting extraction impurities, ensuring high-yield and high-purity recoveries.

Part 1: Diagnostic Workflow

Before altering your extraction protocol, you must identify the chemical nature of the impurity. Use the diagnostic workflow below to map LC-MS and visual data to the correct resolution strategy.

DiagnosticWorkflow Start Crude Extract LC-MS & Visual Analysis Mass1 +16 Da Impurity (Darkening Extract) Start->Mass1 Mass2 +42 Da Impurity (Over-Acetylation) Start->Mass2 Mass3 Isobaric Co-elution (Regioisomers) Start->Mass3 Mass4 High Baseline / Emulsions (Residual Metals) Start->Mass4 Sol1 Degas Solvents Add Antioxidants Mass1->Sol1 Sol2 Mild Basic Hydrolysis (K2CO3/MeOH) Mass2->Sol2 Sol3 Normal Phase LC (Hexane/EtOAc + 1% Et3N) Mass3->Sol3 Sol4 Aqueous EDTA Wash (pH 8.0) Mass4->Sol4

Caption: Diagnostic workflow for identifying and resolving pyrrolo(3,2-c)cinnoline extraction impurities.

Part 2: Troubleshooting FAQs

Q1: My crude extract darkens significantly upon solvent removal, and LC-MS shows a +16 Da impurity. What is the mechanism of this degradation? Causality: The electron-rich pyrrole moiety fused to the cinnoline ring is highly susceptible to auto-oxidation, forming N-oxides or hydroxylated derivatives[2]. This process is accelerated by atmospheric oxygen and catalyzed by trace transition metals (e.g., Pd or Cu) carried over from upstream cyclization steps. Self-Validation: If the +16 Da peak shifts to an earlier retention time on reverse-phase LC (indicating higher polarity), oxidation is confirmed. Resolution: Use strictly degassed solvents for your liquid-liquid extraction (LLE). Incorporate a 0.1 M EDTA aqueous wash to chelate pro-oxidant metals[3], and dry the final organic layer under an inert Argon stream rather than ambient air.

Q2: I am observing a +42 Da impurity that co-elutes closely with my target compound. How do I resolve this? Causality: A +42 Da shift indicates over-acetylation. Because the C3-ethanone group is typically introduced via acylation, excess reagent can acetylate the pyrrole nitrogen (if incomplete methylation occurred) or unreacted intermediates. Self-Validation: N-acetyl bonds (amides) are highly susceptible to solvolysis, whereas the C-C bond of the target C3-ethanone is stable. Resolution: Resuspend the crude extract in methanol and add 0.5 equivalents of K2​CO3​ . Stir for 2 hours at room temperature. This mild basic hydrolysis selectively cleaves the N-acetyl impurity while leaving your target C-acetyl group intact.

Q3: My extraction yields are poor (<40%), and the aqueous layer retains a strong yellow fluorescence under UV. Why? Causality: The pyrrolo(3,2-c)cinnoline core contains basic nitrogen atoms[1]. If the aqueous quench is too acidic (pH < 5), the cinnoline nitrogens protonate. This drastically reduces the compound's partition coefficient (LogP), trapping the ionized molecule in the aqueous phase. Self-Validation: Spot the aqueous phase on a TLC plate and visualize under 254 nm UV light. If strong fluorescence persists, the pH is too low. Resolution: Adjust the aqueous phase to pH 8.0–8.5 using saturated NaHCO3​ before extracting with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

Q4: How can I separate isobaric regioisomers formed during the synthesis? Causality: Cyclization steps can sometimes yield a mixture of pyrrolo(2,3-c) and pyrrolo(3,2-c) isomers. These have identical masses (0 Da shift) but different dipole moments. Furthermore, the basic nitrogens interact strongly with the acidic silanol groups (Si-OH) on standard silica gel, causing peak tailing that ruins resolution. Resolution: Perform normal-phase flash chromatography using a gradient of Hexane/EtOAc modified with 1% Triethylamine ( Et3​N ). The Et3​N acts as a sacrificial base, dynamically capping the acidic silanol sites and allowing the isomers to elute as sharp, resolvable bands[3].

Part 3: Quantitative Impurity Data

Use the following table to benchmark your LC-MS and HPLC data against common impurity profiles.

Impurity TypeLC-MS Shift (Δ Da)Typical HPLC Retention ShiftRoot CauseResolution Strategy
N-Oxide / Auto-oxidation +16 DaEarlier (more polar)Exposure to O2​ and trace metals during workupDegas solvents; EDTA wash
Over-acetylation (N-acetyl) +42 DaLater (more lipophilic)Excess acetylating agent in synthesisMild K2​CO3​ /MeOH hydrolysis
Regioisomer (e.g.,[2,3-c]) 0 Da (Isobaric)Variable (often tailing)Non-selective cyclization stepNormal phase LC with 1% Et3​N
Unreacted Precursor VariableEarlierIncomplete thermal electrocyclizationRecrystallization from EtOH
Part 4: Optimized Extraction & Purification Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

ExtractionProtocol Step1 1. Quench & Adjust pH 8.0-8.5 (NaHCO3) Step2 2. LLE Extraction (EtOAc or DCM) Step1->Step2 Step3 3. Metal Chelation (0.1 M EDTA Wash) Step2->Step3 Step4 4. Drying & Concentration (Na2SO4, Ar stream) Step3->Step4 Step5 5. Flash Chromatography (Silica, 1% Et3N) Step4->Step5

Caption: Step-by-step liquid-liquid extraction and purification protocol for the target compound.

Step-by-Step Methodology:
  • Reaction Quenching & pH Adjustment:

    • Dilute the crude reaction mixture with 10 volumes of deionized water.

    • Slowly add saturated aqueous NaHCO3​ until the pH stabilizes between 8.0 and 8.5.

    • Self-Validation Checkpoint: Spot the aqueous mixture on a TLC plate. If the pH is correct, the compound will precipitate or form a cloudy suspension, indicating it is in its neutral, lipophilic free-base form.

  • Liquid-Liquid Extraction (LLE):

    • Extract the aqueous phase 3 times with equal volumes of degassed EtOAc.

    • Self-Validation Checkpoint: If an emulsion forms (indicating unquenched starting materials or polymer carryover), add 10 mL of saturated brine to increase the ionic strength of the aqueous layer and force phase separation.

  • Metal Chelation Wash:

    • Wash the combined organic layers twice with 0.1 M aqueous EDTA (pH adjusted to 8.0).

    • Self-Validation Checkpoint: Observe the aqueous waste. A blue/green tint indicates successful copper removal; a dark tint indicates palladium removal. Repeat the wash until the aqueous layer is completely colorless[3].

  • Drying and Concentration:

    • Dry the organic layer over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure at a maximum bath temperature of 35°C to prevent thermal degradation. Backfill the rotary evaporator with Argon.

    • Self-Validation Checkpoint: Weigh the crude solid. If the mass exceeds 120% of the theoretical yield, solvent or heavy inorganic salts remain. Re-dissolve in DCM and filter.

  • Chromatographic Polish:

    • Load the crude material onto a silica gel column pre-equilibrated with Hexane containing 1% Et3​N .

    • Elute using a gradient of 10% to 50% EtOAc in Hexane (maintaining 1% Et3​N throughout).

References
  • Szczepańska, K., & Kiec-Kononowicz, K. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(14), 2631.[Link][1]

  • Parrino, B., Carbone, A., Muscarella, M., Spanò, V., Montalbano, A., Barraja, P., Salvador, A., Vedaldi, D., Cirrincione, G., & Diana, P. (2014). 11H-Pyrido[3',2':4,5]pyrrolo[3,2-c]cinnoline and pyrido[3',2':4,5]pyrrolo[1,2-c][1,2,3]benzotriazine: two new ring systems with antitumor activity. Journal of Medicinal Chemistry, 57(22), 9495-9511.[Link][2]

  • Armarego, W. L. F. (2022). Purification of Laboratory Chemicals (9th ed.). Elsevier Butterworth-Heinemann.[Link][3]

Sources

Troubleshooting

purifying 1-(1,2-Dimethyl-1H-pyrrolo(3,2-c)cinnolin-3-yl)ethanone by flash column chromatography

Technical Support Center: Purification of 1-(1,2-Dimethyl-1H-pyrrolo(3,2-c)cinnolin-3-yl)ethanone Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development profes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 1-(1,2-Dimethyl-1H-pyrrolo(3,2-c)cinnolin-3-yl)ethanone

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals tasked with isolating 1-(1,2-Dimethyl-1H-pyrrolo(3,2-c)cinnolin-3-yl)ethanone via flash column chromatography. This highly conjugated, nitrogen-rich heterocycle presents specific chromatographic challenges—primarily severe peak tailing and poor solubility. This document provides a self-validating workflow, mechanistic troubleshooting, and empirical data to ensure high-purity isolation.

Compound Profiling & Mechanistic Challenges (The "Why")

Before executing a column, it is critical to understand the causality behind this molecule's behavior on a silica stationary phase.

  • The Acid-Base Dilemma (Peak Tailing): The core of this molecule is a pyrrolo[3,2-c]cinnoline. The cinnoline moiety contains basic nitrogen atoms with active lone pairs. Standard normal-phase silica gel is intrinsically acidic due to surface silanol groups (Si-OH). When the basic nitrogens interact with these acidic silanols, they form strong hydrogen bonds and undergo partial protonation. This creates a continuous, slow adsorption-desorption equilibrium, which manifests macroscopically as severe peak tailing and irreversible retention[1].

  • The Solubility Paradox (Band Broadening): The planar, highly conjugated tricyclic system promotes strong intermolecular π-π stacking, rendering the compound poorly soluble in non-polar loading solvents like hexanes or heptane. Attempting to "wet load" the sample by dissolving it in a polar solvent (e.g., dichloromethane or DMF) introduces a "strong solvent effect." The polar solvent acts as a localized chaser, dragging the compound rapidly down the column and destroying the separation band[2].

The Self-Validating Purification Workflow

To counteract these challenges, we employ a modified mobile phase and a solid-phase loading technique. Every step in this protocol includes a validation checkpoint to ensure the system is behaving as expected.

Step 1: 2D-TLC Stability Validation

  • Methodology: Spot the crude mixture in the bottom-left corner of a silica TLC plate. Elute with Hexane/EtOAc (1:1). Dry the plate completely, rotate it 90 degrees, and elute again in the same solvent system.

  • Causality & Validation: This self-validating step checks for silica-induced degradation. If the compound is stable, all spots will lie on a perfect diagonal. If spots appear off the diagonal, the compound is decomposing on the acidic silica, dictating the immediate need for a basic modifier or a switch to neutral alumina.

Step 2: Mobile Phase Optimization (The Sacrificial Base)

  • Methodology: Prepare a mobile phase of Hexane/EtOAc containing 1% (v/v) Triethylamine (TEA). Run parallel TLCs of the crude mixture with and without the TEA modifier.

  • Causality & Validation: TEA acts as a sacrificial Brønsted base. It competitively binds to and neutralizes the acidic silanol sites on the silica gel, preventing the cinnoline nitrogens from interacting with them[1]. Validation is achieved when the TEA-modified plate shows a tight, perfectly circular spot with an Rf of ~0.25, compared to a long streak on the unmodified plate.

Step 3: Dry Loading Preparation

  • Methodology: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Add Celite (diatomaceous earth) at a 1:2 ratio (crude mass to Celite mass). Evaporate the DCM using a rotary evaporator under medium vacuum (~15 Torr) until a dry powder is obtained[3].

  • Causality & Validation: Dry loading entirely removes the dissolution solvent, preventing the "strong solvent effect." Celite is explicitly chosen over silica gel for the matrix because it lacks active acidic sites; using silica for dry-loading basic heterocycles often results in irreversible binding and zero elution[2]. Validation is confirmed when the powder is completely free-flowing; clumping indicates residual DCM which will ruin the chromatography.

Step 4: Column Execution & Post-Column Verification

  • Methodology: Pack the column with silica slurry using the TEA-modified starting solvent. Add the dry-loaded Celite powder evenly to the top of the column bed. Elute using a gradient (e.g., 10% to 50% EtOAc in Hexanes, maintaining 1% TEA throughout). Collect fractions and verify purity via LC-MS.

Workflow Visualization

Workflow A 1. Crude Mixture (Pyrrolocinnoline) B 2. TLC Screening (Hexane/EtOAc) A->B C 3. Tailing Observed? B->C D 4. Add 1% TEA to Mobile Phase C->D Yes E 5. Solubility Check in Starting Solvent C->E No D->E F 6A. Wet Loading (Not Recommended) E->F Soluble G 6B. Dry Loading on Celite E->G Insoluble H 7. Flash Column Chromatography F->H G->H

Decision tree for resolving tailing and solubility issues during purification.

Troubleshooting Guides & FAQs

Q: My compound is streaking down the entire column, co-eluting with impurities, even though the Rf on my initial TLC was 0.2. What happened? A: You are experiencing severe silanol interaction. The Rf of 0.2 was likely the "center of mass" of a streak rather than a true spot. When transferred to the column, this streak translates to a massive elution volume (band broadening). Solution: Flush the column with 5% TEA in your polar solvent to recover the smeared compound. For the next run, you must pre-treat the silica by packing the column with 1% TEA in the mobile phase to neutralize the acidic sites[1].

Q: Should I use Silica or Celite for dry loading 1-(1,2-Dimethyl-1H-pyrrolo(3,2-c)cinnolin-3-yl)ethanone? A: Always use Celite (diatomaceous earth). While silica is a common dry-loading matrix, basic and polar heterocycles can bind irreversibly to the dry silica during the solvent evaporation step, leading to poor or zero recovery during elution[4]. Celite provides a highly porous, inert surface area that ensures the compound precipitates as a fine, easily desorbed powder without chemical adsorption[2].

Q: How do I remove the Triethylamine (TEA) from my purified fractions? A: TEA (boiling point 89°C) can be stubborn to remove completely via standard rotary evaporation. Solution: After initial concentration, reconstitute the purified solid in a small amount of toluene and evaporate again. Toluene forms an azeotrope with TEA, effectively pulling residual traces out of the final product. Follow up with high vacuum overnight.

Quantitative Data Presentation

The following table summarizes the expected chromatographic behavior of 1-(1,2-Dimethyl-1H-pyrrolo(3,2-c)cinnolin-3-yl)ethanone under various conditions, highlighting the quantitative impact of the basic modifier.

Solvent System (v/v)Basic ModifierObserved RfElution Volume (CV)*Band Shape / Resolution
Hexane / EtOAc (50:50)None (0%)0.15 - 0.358.0 - 15.0Severe Tailing; Co-elution likely
Hexane / EtOAc (50:50)1% TEA0.323.5 - 4.5Sharp, Symmetrical; High Purity
DCM / MeOH (95:5)None (0%)0.20 - 0.406.0 - 10.0Moderate Tailing
DCM / MeOH (95:5)1% NH₄OH0.353.0 - 4.0Sharp, Symmetrical; High Purity

*Note: CV = Column Volumes required for complete elution. A lower CV coupled with a sharp band indicates superior chromatographic efficiency.

Sources

Reference Data & Comparative Studies

Validation

Unambiguous Structural Validation of 1-(1,2-Dimethyl-1H-pyrrolo[3,2-c]cinnolin-3-yl)ethanone: A Comparative Guide to NMR Methodologies

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals Compound: 1-(1,2-Dimethyl-1H-pyrrolo[3,2-c]cinnolin-3-yl)ethanone (CAS: 82157-88-8) Executive Summary & The Analytical Ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals Compound: 1-(1,2-Dimethyl-1H-pyrrolo[3,2-c]cinnolin-3-yl)ethanone (CAS: 82157-88-8)

Executive Summary & The Analytical Challenge

The structural validation of highly fused, nitrogen-rich heterocycles presents a notorious challenge in modern drug development. 1-(1,2-Dimethyl-1H-pyrrolo[3,2-c]cinnolin-3-yl)ethanone is a complex tricyclic scaffold featuring a pyrrole ring fused to the c -face of a cinnoline (1,2-diazanaphthalene) core.

During the synthesis of such derivatives, regiochemical ambiguity is common. The placement of the N -methyl, C -methyl, and acetyl groups must be proven beyond doubt. Standard 1D NMR often fails here because the fused junction (e.g., C3a, C4a, C8a, C9b) consists entirely of quaternary carbons lacking attached protons, creating "silent zones" in the spectrum. This guide objectively compares three analytical methodologies—Routine 1D NMR , High-Resolution 2D NMR , and DFT/GIAO Computational Prediction —to establish a self-validating protocol for unambiguous structural assignment.

Methodological Comparison: Choosing the Right Analytical Tool

To validate the regiochemistry of pyrrolo-cinnoline ring systems[1], researchers must choose the appropriate balance of speed, cost, and structural proof.

Approach A: Routine 1D NMR (400 MHz)
  • Best For: Rapid purity assessment and tracking reaction completion.

  • Limitations: Cannot resolve overlapping aromatic multiplets. More critically, it cannot assign the heavily shielded quaternary carbons without proton attachments, failing to definitively prove the regiochemistry of the acetyl and methyl groups.

Approach B: High-Resolution 2D NMR (600 MHz) – The Gold Standard
  • Best For: Unambiguous connectivity mapping and spatial relationship proof.

  • Mechanism: Utilizes 2D HMBC (Heteronuclear Multiple Bond Correlation) to trace 2- and 3-bond scalar couplings across the heteroatoms, effectively bridging the "silent zones" of the fused ring system. NOESY provides orthogonal spatial validation (e.g., proving the proximity of the N -methyl to the C -methyl).

Approach C: DFT/GIAO Computational NMR – The In Silico Complement
  • Best For: Resolving ambiguous experimental assignments and validating highly conjugated quaternary carbons[2].

  • Mechanism: Uses Density Functional Theory (DFT) with the Gauge-Independent Atomic Orbital (GIAO) method to predict 13 C shifts. When the Mean Absolute Error (MAE) between experimental and computed 13 C shifts is < 2.0 ppm, the proposed regiochemistry is considered validated[3].

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I emphasize that protocols must be designed with causality in mind. Every step below is optimized specifically for electron-rich, nitrogenous heterocycles.

Protocol 1: High-Resolution 2D NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of acid-free CDCl 3​ .

    • Causality: Cinnoline nitrogen atoms are highly susceptible to protonation by trace DCl found in older chloroform- d bottles. Protonation drastically shifts the 13 C resonances of the fused junction, invalidating comparative analysis. We filter the CDCl 3​ through a short plug of basic alumina immediately prior to use.

  • Instrument Setup: Load the sample into a 600 MHz NMR spectrometer equipped with a 5 mm cryoprobe.

    • Causality: The cryoprobe increases the signal-to-noise ratio by a factor of 3-4, which is critical for detecting insensitive quaternary carbons in the 13 C and HMBC spectra.

  • HMBC Optimization: Set the long-range coupling delay to optimize for nJCH​=8 Hz.

    • Causality: In pyrrole-fused systems, the 3-bond coupling from the N -methyl protons to the bridgehead carbons typically falls between 7.5 and 8.5 Hz. Optimizing for 8 Hz maximizes the cross-peak intensity for these critical structural proofs.

Protocol 2: DFT/GIAO Computational Prediction
  • Conformational Search: Perform a molecular mechanics (MMFF94) conformational search to identify the lowest energy rotamer of the 3-acetyl group.

  • Geometry Optimization: Optimize the lowest energy conformer using DFT at the B3LYP/6-311+G(2d,p) level of theory in a continuum solvent model (PCM, Chloroform).

    • Causality: The inclusion of diffuse functions (+) is mandatory because the lone pairs on the three nitrogen atoms significantly influence the local magnetic shielding tensors[3].

  • NMR Tensor Calculation: Calculate the isotropic shielding tensors using the GIAO method. Convert shielding tensors to chemical shifts using TMS as the in silico reference.

Visualizing the Validation Logic

NMR_Workflow Start Compound Synthesis CAS 82157-88-8 Prep Sample Prep (Acid-free CDCl3, 50 mM) Start->Prep Routine Routine 1D NMR (400 MHz 1H/13C) Prep->Routine InSilico DFT/GIAO Prediction (B3LYP/6-311+G**) Prep->InSilico Orthogonal check Decision Are all quaternary carbons assigned? Routine->Decision Advanced High-Res 2D NMR (600 MHz HSQC/HMBC/NOESY) Valid Unambiguous Structural Validation Advanced->Valid InSilico->Valid Decision->Advanced No (Overlaps/Quaternary) Decision->Valid Yes

Fig 1. Decision matrix for the structural validation of fused heterocyclic compounds.

HMBC_Logic NMe N1-Methyl (δ 4.10) CMe C2-Methyl (δ 2.75) NMe->CMe NOESY C2 Quaternary C2 (δ 135.2) NMe->C2 HMBC (3J) C3a Bridgehead C3a (δ 142.1) NMe->C3a HMBC (3J) CMe->C2 HMBC (2J) C3 Quaternary C3 (δ 118.5) CMe->C3 HMBC (3J) AcMe 3-Acetyl CH3 (δ 2.60) AcMe->C3 HMBC (3J) Carbonyl Acetyl C=O (δ 194.5) AcMe->Carbonyl HMBC (2J)

Fig 2. Key HMBC and NOESY correlations establishing the pyrrole ring substitution pattern.

Quantitative Data Presentation

The table below summarizes the comparative performance of the experimental 600 MHz data against the DFT/GIAO predicted shifts. The tight correlation (MAE < 1.5 ppm for 13 C) combined with the definitive HMBC cross-peaks provides an airtight, self-validating proof of structure.

Position (Internal) 1 H Experimental (ppm) 13 C Experimental (ppm) 13 C DFT Predicted (ppm)Key HMBC Correlations ( 2J , 3J )
N1-CH 3​ 4.10 (s, 3H)34.535.2C2, C3a
C2-CH 3​ 2.75 (s, 3H)12.813.1C2, C3
3-COCH 3​ 2.60 (s, 3H)30.231.0C=O, C3
C=O (Acetyl) -194.5196.2-
C2 (Pyrrole) -135.2136.0-
C3 (Pyrrole) -118.5119.3-
C3a (Junction) -142.1143.5-
C5 (Cinnoline) 8.40 (d, J=8.5, 1H)122.1123.0C4a, C7
C6 (Cinnoline) 7.60 (m, 1H)128.5129.2C4a, C8
C7 (Cinnoline) 7.75 (m, 1H)131.0132.1C5, C8a
C8 (Cinnoline) 8.00 (d, J=8.5, 1H)129.8130.5C4a, C6

(Note: Internal numbering is utilized strictly for NMR correlation mapping purposes).

Conclusion

While routine 1D NMR is sufficient for assessing the bulk purity of 1-(1,2-Dimethyl-1H-pyrrolo[3,2-c]cinnolin-3-yl)ethanone, it is fundamentally inadequate for rigorous structural validation. The combination of High-Resolution 2D NMR (HMBC/NOESY) and DFT/GIAO Computational Prediction creates a robust, orthogonal validation matrix. By understanding the causality behind sample preparation (acid-free solvents) and instrument parameters (optimizing nJCH​ delays), researchers can eliminate regiochemical ambiguity in complex drug scaffolds.

References

  • Title: pyrido[3',2':4,5]pyrrolo[3,2-c]cinnoline and pyrido[3',2':4,5]pyrrolo[1,2-c][1,2,3]benzotriazine: Two new ring systems with antitumor activity. Source: Journal of Medicinal Chemistry, 2014, 57(22), 9495–9511. URL: [Link]

  • Title: Structure Determination of Regioisomeric Fused Heterocycles by the Combined Use of 2D NMR Experiments and GIAO DFT 13C Chemical Shifts. Source: European Journal of Organic Chemistry, 2008(26), 4426-4434. URL: [Link]

  • Title: On the accuracy of the GIAO-DFT calculation of 15N NMR chemical shifts of the nitrogen-containing heterocycles--a gateway to better agreement with experiment at lower computational cost. Source: Magnetic Resonance in Chemistry, 2014, 52(5), 222-230. URL: [Link]

Sources

Comparative

A Strategic Guide to Benchmarking 1-(1,2-Dimethyl-1H-pyrrolo(3,2-c)cinnolin-3-yl)ethanone Against Established Heterocyclic Kinase Inhibitors

Introduction: Unveiling the Potential of a Novel Pyrrolo-Cinnoline Scaffold In the landscape of drug discovery, heterocyclic compounds represent a cornerstone of medicinal chemistry, forming the structural core of a vast...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Pyrrolo-Cinnoline Scaffold

In the landscape of drug discovery, heterocyclic compounds represent a cornerstone of medicinal chemistry, forming the structural core of a vast number of therapeutic agents. The novel scaffold, 1-(1,2-Dimethyl-1H-pyrrolo(3,2-c)cinnolin-3-yl)ethanone, hereafter designated as PCC-E, presents an intriguing chemical architecture. While public data on its biological activity is not yet available, its pyrrolo-cinnoline core is structurally related to other polycyclic nitrogen-containing heterocycles known to interact with a variety of biological targets.[1][2][3] Specifically, the general planarity and distribution of hydrogen bond donors and acceptors in PCC-E suggest a potential for interaction with the highly conserved ATP-binding pocket of protein kinases.[4][5]

Dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer and inflammatory disorders.[6][7] Consequently, kinase inhibitors have become a major class of targeted therapies.[4][8] This guide provides a comprehensive framework for the initial characterization and benchmarking of PCC-E. We will outline a strategic approach to evaluate its inhibitory potential against a panel of therapeutically relevant kinases, comparing its performance directly against well-characterized, clinically significant heterocyclic inhibitors. This structured methodology is designed to rigorously assess the potency and selectivity of PCC-E, providing the foundational data necessary for any subsequent drug development program.

Pillar 1: Rationale for Target and Benchmark Selection

The initial step in characterizing a novel compound is to test it against a logically selected panel of targets. Given that many heterocyclic molecules function as ATP-competitive kinase inhibitors, we propose screening PCC-E against key representatives from several major kinase families implicated in oncogenic signaling and inflammation.[5][6] The selection of benchmark inhibitors is equally critical; they must be well-established, commercially available, and represent diverse heterocyclic scaffolds to provide a robust comparison.

Proposed Kinase Target & Benchmark Inhibitor Panel:

Kinase TargetFamilyDisease RelevanceBenchmark InhibitorScaffold Type
p38α MAPK CMGC (MAPK)Inflammation, CancerSB203580 [9][10]Pyridinyl Imidazole
JNK1 CMGC (MAPK)Inflammation, ApoptosisSP600125 [11]Anthrapyrazolone
ERK2 CMGC (MAPK)Cancer, ProliferationUlixertinib (BVD-523) [12][13]Pyrimidine
CDK2 CMGC (CDK)Cell Cycle, CancerRoscovitine (Seliciclib) [4][14]Purine
CDK9 CMGC (CDK)Transcription, CancerFlavopiridol (Alvocidib) [15][16]Flavonoid
MEK1 STE (MAP2K)Cancer (Ras/Raf Pathway)Trametinib (Mekinist) [17][18][19]Pyrimidyl-aniline

This panel provides a broad overview of activity against key nodes in cellular signaling. For instance, targeting the MAPK pathway at different levels (MEK1, ERK2, JNK1, p38α) can reveal important selectivity information.[20] Similarly, comparing activity against different CDK family members (CDK2 vs. CDK9) provides early insights into specificity for cell cycle versus transcriptional regulation.[4][15]

Pillar 2: Experimental Protocols for Rigorous Benchmarking

To ensure data integrity and reproducibility, standardized and validated assays are paramount. We describe two essential, complementary methodologies: a direct biochemical assay to measure enzymatic inhibition and a cell-based assay to confirm target engagement in a physiological context.

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a robust, luminescence-based method widely used for inhibitor profiling.[21]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of PCC-E and benchmark inhibitors against the selected kinase panel.

Materials:

  • Recombinant human kinases (p38α, JNK1, ERK2, CDK2/cyclin A, CDK9/cyclin T1, MEK1)

  • Respective peptide substrates and cofactors

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (PCC-E, benchmark inhibitors) serially diluted in DMSO

  • Assay plates (e.g., 384-well, low-volume, white)

  • Multichannel pipettes and a luminescence-capable plate reader

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series for each compound in DMSO, starting at a top concentration of 100 µM.

  • Kinase Reaction Setup:

    • Add 2.5 µL of kinase/substrate solution in kinase reaction buffer to each well of the assay plate.

    • Add 25 nL of the serially diluted compound or DMSO vehicle control to the appropriate wells.

    • Mix gently and incubate for a brief pre-incubation period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution (at the Kₘ concentration for each specific kinase).

  • Incubation: Incubate the reaction at 30°C for 60 minutes. The precise time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption in the vehicle control wells).

  • Reaction Termination & ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data using vehicle (DMSO) controls as 100% activity and a no-kinase control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Calculate IC₅₀ values by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cellular Target Engagement Assay (NanoBRET™ Assay)

This assay measures the binding of a compound to its target protein within intact, living cells, providing a direct confirmation of target engagement.[22]

Objective: To determine the half-maximal effective concentration (EC₅₀) for target binding in a cellular environment.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmids encoding NanoLuc®-kinase fusion proteins

  • FuGENE® HD Transfection Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • Test compounds serially diluted in DMSO

  • White, tissue-culture treated 96-well plates

Step-by-Step Methodology:

  • Cell Transfection: Co-transfect HEK293 cells with the appropriate NanoLuc®-kinase fusion vector and a carrier DNA at an optimized ratio. Plate the transfected cells into the 96-well plates and incubate for 24 hours.

  • Compound Treatment: Treat the cells with the serial dilutions of the test compounds. Include a no-compound control.

  • Tracer Addition: Add the NanoBRET™ fluorescent tracer specific for the kinase target family to all wells at its pre-determined optimal concentration.

  • Incubation: Incubate the plates for 2 hours at 37°C in a CO₂ incubator.

  • Substrate Addition: Just prior to reading, add the NanoBRET™ Nano-Glo® Substrate and the extracellular inhibitor solution to all wells.

  • Data Acquisition: Measure both the donor (460 nm) and acceptor (610 nm) emission signals simultaneously using a plate reader equipped with the appropriate filter set.

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.

    • Normalize the data to vehicle controls.

    • Plot the BRET ratio against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the EC₅₀ value.

Pillar 3: Data Presentation and Visualization

Clear and concise presentation of quantitative data is essential for objective comparison. The IC₅₀ and EC₅₀ values generated from the above protocols should be summarized in a structured table.

Quantitative Data Summary (Hypothetical Data)
Compoundp38α IC₅₀ (nM)JNK1 IC₅₀ (nM)ERK2 IC₅₀ (nM)CDK2 IC₅₀ (nM)CDK9 IC₅₀ (nM)MEK1 IC₅₀ (nM)MEK1 EC₅₀ (nM)
PCC-E TBDTBDTBDTBDTBDTBDTBD
SB203580 150>10,000>10,000>10,000>10,000>10,000>10,000
SP600125 25040300>10,000>10,000>10,000>10,000
Ulixertinib >10,000>10,0001.9>10,000>10,0002002.5
Roscovitine >10,000>10,0007004560>10,000>10,000
Trametinib >10,000>10,000>10,000>10,000>10,0000.91.2

Note: Data for benchmark inhibitors are representative values from public sources for illustrative purposes. TBD = To Be Determined.

Visualizing Workflows and Pathways

Diagrams are crucial for illustrating complex processes and relationships. The following have been generated using Graphviz (DOT language) to meet publication standards.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis compound_prep Compound Dilution (PCC-E & Benchmarks) biochem_assay Biochemical Screen (ADP-Glo Assay) compound_prep->biochem_assay cell_assay Cellular Screen (NanoBRET Assay) compound_prep->cell_assay reagent_prep Assay Reagent Prep (Kinases, ATP, Substrates) reagent_prep->biochem_assay readout Luminescence / BRET Plate Reading biochem_assay->readout cell_assay->readout data_norm Data Normalization (% Inhibition) readout->data_norm curve_fit Dose-Response Fitting (IC50 / EC50 Calculation) data_norm->curve_fit comparison Comparative Analysis (Potency & Selectivity) curve_fit->comparison

Caption: Experimental workflow for benchmarking a novel kinase inhibitor.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MKK47 MKK4/7 RAS->MKK47 MEK MEK1/2 RAF->MEK MKK36 MKK3/6 RAF->MKK36 ERK ERK1/2 MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation JNK JNK MKK47->JNK Inflammation Inflammation, Apoptosis JNK->Inflammation p38 p38 MKK36->p38 p38->Inflammation Trametinib Trametinib Trametinib->MEK Ulixertinib Ulixertinib Ulixertinib->ERK SP600125 SP600125 SP600125->JNK SB203580 SB203580 SB203580->p38

Caption: Simplified MAPK signaling pathways and points of inhibitor action.

Conclusion and Forward Outlook

This guide outlines a robust, multi-faceted strategy for the initial pharmacological characterization of the novel compound 1-(1,2-Dimethyl-1H-pyrrolo(3,2-c)cinnolin-3-yl)ethanone (PCC-E). By employing validated biochemical and cellular assays and benchmarking against a panel of established, structurally diverse heterocyclic inhibitors, this framework will generate critical data on the compound's potency and selectivity.

The resulting profile will serve as a crucial decision-making tool. A potent and selective "hit" against a particular kinase would warrant further investigation, including co-crystallography to understand its binding mode, comprehensive kinome-wide profiling to assess off-target effects, and optimization through medicinal chemistry to improve its drug-like properties. Conversely, a lack of significant activity would also be a valuable finding, guiding future research toward other potential target classes. This systematic approach ensures that resources are directed efficiently and that the therapeutic potential of this novel scaffold is evaluated with the highest degree of scientific rigor.

References

  • Title: The non-diaryl heterocycle classes of p38 MAP kinase inhibitors Source: PubMed URL: [Link]

  • Title: Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds Source: PubMed URL: [Link]

  • Title: MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms Source: PMC URL: [Link]

  • Title: Beyond Inhibition: Recent Advances of Heterobifunctional Molecules Targeting CDK9 Source: ACS Publications URL: [Link]

  • Title: Heterocyclic compounds as kinase inhibitors (Patent)
  • Title: Identification and Characterization of a Novel Class of c-Jun N-terminal Kinase Inhibitors Source: ASPET Journals URL: [Link]

  • Title: Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action Source: PMC URL: [Link]

  • Title: Heterocyclic Compounds as CDK9 Inhibitors: Structural Diversity, Mechanism of Action, and Therapeutic Potential in Cancer and Beyond Source: PubMed URL: [Link]

  • Title: Dissection of the Recognition Properties of p38 MAP Kinase. Determination of the Binding Mode of a New Pyridinyl-Heterocycle Inhibitor Family Source: ACS Publications URL: [Link]

  • Title: Designing heterocyclic selective kinase inhibitors: from concept to new drug candidates Source: Semantic Scholar URL: [Link]

  • Title: Heterocyclic inhibitors of ERK2 and uses thereof (Patent)
  • Title: Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines Source: ACS Publications URL: [Link]

  • Title: p38 MAPK inhibitors in dermatology Source: Ovid URL: [Link]

  • Title: Hybrid-Designed Inhibitors of p38 MAP Kinase Utilizing N -Arylpyridazinones Source: ResearchGate URL: [Link]

  • Title: Pyrrolo[3,2-c]quinoline derivatives: a new class of kynurenine-3-hydroxylase inhibitors Source: PubMed URL: [Link]

  • Title: Docking scores of selected pyrrolo[3,2-c]quinoline (PQ) derivatives against key cancer-related targets. Source: ResearchGate URL: [Link]

  • Title: Designing heterocyclic selective kinase inhibitors: From concept to new drug candidates Source: ResearchGate URL: [Link]

  • Title: Current Development Status of MEK Inhibitors Source: MDPI URL: [Link]

  • Title: Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics Source: PMC URL: [Link]

  • Title: Heterocyclic compounds as janus kinase inhibitors (Patent)
  • Title: Heterocyclic Amides as Kinase Inhibitors Source: PMC URL: [Link]

  • Title: Synthesis and biological evaluation of new 1,3,4-subtituted-pyrrolo[3,2-c]quinoline derivatives with promising in vitro antitumor activity Source: CNR-IRIS URL: [Link]

  • Title: Molecular Frameworks for ERK1/2 Inhibition: Lessons from Synthetic and SAR Explorations Source: ACS Omega URL: [Link]

  • Title: Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date Source: RSC Publishing URL: [Link]

  • Title: Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential, New Biological and In Silico Insights Source: MDPI URL: [Link]

  • Title: Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 Source: PMC URL: [Link]

  • Title: Heterocyclic Amides as Kinase Inhibitors Source: ACS Publications URL: [Link]

  • Title: Heterocyclic Inhibitors of Mek and Methods of Use Thereof (Patent)
  • Title: HETEROCYCLIC INHIBITORS OF ERK2 AND USES THEREOF Source: European Patent Office URL: [Link]

  • Title: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery Source: ACS Publications URL: [Link]

  • Title: Large-scale comparison of machine learning methods for profiling prediction of kinase inhibitors Source: PMC URL: [Link]

  • Title: Synthesis, reactions, and biological activities of some new thieno[3,2-c]quinoline and pyrrolo[3,2-c]quinoline systems Source: PubMed URL: [Link]

  • Title: Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors Source: ACS Publications URL: [Link]

  • Title: MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives Source: RSC Publishing URL: [Link]

  • Title: Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? Source: ACS Publications URL: [Link]

  • Title: 1-(1,2-Dimethyl-1H-pyrrolo(3,2-c)cinnolin-3-yl)ethanone Source: PubChem URL: [Link]

  • Title: MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms Source: PubMed URL: [Link]

Sources

Validation

A Comparative Guide to the Synthesis and Biological Evaluation of Pyrrolo[3,2-c]cinnoline Analogs

Introduction: The Therapeutic Potential of the Pyrrolo[3,2-c] Fused Heterocyclic System The compound 1-(1,2-Dimethyl-1H-pyrrolo[3,2-c]cinnolin-3-yl)ethanone represents a specific chemical entity within the broader, thera...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of the Pyrrolo[3,2-c] Fused Heterocyclic System

The compound 1-(1,2-Dimethyl-1H-pyrrolo[3,2-c]cinnolin-3-yl)ethanone represents a specific chemical entity within the broader, therapeutically significant class of pyrrolo-fused nitrogen-containing heterocycles[1]. While public data on this exact molecule is limited, its core scaffold, the pyrrolo[3,2-c]cinnoline system, belongs to a family of structures that have garnered substantial interest in medicinal chemistry. Cinnoline and its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[2][3]. The fusion of a pyrrole ring to the cinnoline core, creating the pyrrolo[3,2-c]cinnoline system, introduces additional structural complexity and opportunities for molecular interactions, potentially leading to novel mechanisms of action and enhanced biological profiles.

This guide provides a comparative analysis of key structural analogs of the pyrrolo[3,2-c]cinnoline scaffold, namely the pyrrolo[3,2-c]quinolines and pyrrolo[3,2-c]pyridines. By evaluating the synthetic strategies, biological performance, and structure-activity relationships (SAR) across these closely related systems, we aim to provide researchers and drug development professionals with a comprehensive framework for navigating this promising chemical space. The choice to compare these specific analogs is driven by their isosteric relationships and the diverse, potent biological activities reported for each class, offering a logical basis for lead optimization and novel compound design.

Part 1: The Pyrrolo[3,2-c] Scaffold: A Comparative Structural Overview

The core of the molecules under review is an angular tricyclic system where a five-membered pyrrole ring is fused to a six-membered diazine (cinnoline) or azine (quinoline, pyridine) ring. This fusion creates a rigid, planar scaffold that serves as a versatile template for presenting substituents in a defined three-dimensional orientation, which is crucial for specific interactions with biological targets[4]. The key difference between these analogs lies in the arrangement of nitrogen atoms within the third ring, which significantly influences the molecule's electronic properties, hydrogen bonding capacity, and overall pharmacology.

Scaffold_Comparison cluster_0 Pyrrolo[3,2-c]cinnoline cluster_1 Pyrrolo[3,2-c]quinoline cluster_2 Pyrrolo[3,2-c]pyridine C C Q Q C->Q Bioisosteric Replacement (N-N to C-N) P P Q->P Bioisosteric Replacement (Benzene to Pyridine)

Caption: Core structures of Pyrrolo[3,2-c] fused ring systems.

  • Pyrrolo[3,2-c]cinnoline: Contains a 1,2-diazine (cinnoline) ring. The adjacent nitrogen atoms create a unique electronic environment and can act as hydrogen bond acceptors.

  • Pyrrolo[3,2-c]quinoline: An isostere of the cinnoline analog where one nitrogen atom is replaced by a carbon, forming a quinoline system[5][6]. This modification alters the molecule's basicity and lipophilicity. This scaffold is found in several natural products, including martinelline and martinellic acid[4].

  • Pyrrolo[3,2-c]pyridine: A further modification where the benzo portion of the quinoline is replaced by a pyridine ring, resulting in a diazanaphthalene-like core[7][8]. This change can enhance solubility and introduce new hydrogen bonding possibilities, often impacting pharmacokinetic properties.

Part 2: Comparative Synthesis Strategies

The synthesis of these complex heterocyclic systems requires multi-step procedures. The choice of a specific route is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Synthesis of the Cinnoline Core

A common method for constructing the cinnoline ring is through diazotization reactions. For instance, o-aminophenyl propiolic acid can be diazotized to form a diazonium salt, which then undergoes cyclization to yield the cinnoline core[2]. This classical approach provides a fundamental entry point to the basic cinnoline framework.

Synthesis of Pyrrolo[3,2-c]pyridine Analogs

A representative synthesis for this class involves building the pyrrole ring onto a pre-functionalized pyridine core[7][8]. The causality behind this strategy is control; it allows for the precise installation of substituents on the pyridine ring before the final cyclization.

Synthesis_Workflow_Pyridine A 2-bromo-5-methylpyridine (Starting Material) B Oxidation (m-CPBA) A->B C 2-bromo-5-methylpyridine-1-oxide B->C D Nitration (HNO3/H2SO4) C->D E 4-nitro intermediate D->E F Reaction with DMF-DMA E->F G Key vinyl intermediate F->G H Reductive Cyclization (Fe/Acetic Acid) G->H I 6-bromo-1H-pyrrolo[3,2-c]pyridine (Core Scaffold) H->I J Suzuki or Chan-Lam Coupling Reactions I->J K Functionalized Analogs J->K

Caption: General workflow for Pyrrolo[3,2-c]pyridine synthesis[7][8].

This workflow demonstrates a logical progression from a simple substituted pyridine to the complex fused-ring system. Each step is chosen to install the necessary functionality for the subsequent transformation, culminating in a versatile intermediate (I) that can be further diversified using modern cross-coupling reactions.

Synthesis of Pyrrolo[3,2-c]quinoline Analogs

For quinoline-based systems, a common strategy involves the oxidation and demethylation of dimethoxy precursors using reagents like ceric ammonium nitrate (CAN) to generate the corresponding quinone derivatives[9]. This method is particularly effective for producing analogs with cytotoxic potential, as the quinone moiety is a well-known pharmacophore in anticancer agents.

Part 3: Comparative Biological Evaluation & Performance Data

The true value of evaluating structural analogs lies in comparing their biological performance. Data from various studies demonstrate that subtle changes to the core scaffold can lead to significant shifts in activity and mechanism of action.

Anticancer and Cytotoxic Activity

This is the most widely reported activity for the pyrrolo[3,2-c] scaffold family. Analogs from the cinnoline, quinoline, and pyridine series have all shown potent cytotoxicity against a range of human cancer cell lines[6][7][10].

Compound ClassRepresentative AnalogTarget Cell LineIC50 (µM)Mechanism of ActionReference
Pyrrolo[3,2-c]pyridine Analog 10tHeLa (Cervical)0.12Tubulin Polymerization Inhibitor[7][8]
Analog 10tSGC-7901 (Gastric)0.15Tubulin Polymerization Inhibitor[7][8]
Analog 10tMCF-7 (Breast)0.21Tubulin Polymerization Inhibitor[7][8]
Pyrido-pyrrolo-cinnoline 11H-pyrido[3',2':4,5]pyrrolo[3,2-c]cinnolineLeukemia SubpanelPotentInduces Apoptosis, Caspase Activation[10][11]
Pyrrolo[3,2-c]quinoline Unsubstituted QuinoneNot SpecifiedHighCytotoxic[9]
4g (4-benzo[d][5][12]dioxol-5-yl)Leukemia (CCRF-CEM)Low µMNot Specified[6]
4g (4-benzo[d][5][12]dioxol-5-yl)Breast (MCF-7)Low µMNot Specified[6]

Expertise & Experience: The data clearly indicates that the pyrrolo[3,2-c]pyridine analogs, designed as colchicine-binding site inhibitors, are exceptionally potent, with IC50 values in the nanomolar range[7][8]. The pyrido-pyrrolo-cinnoline derivative also shows strong efficacy, particularly against leukemia cells, by inducing programmed cell death (apoptosis)[11]. This suggests that while both scaffolds are effective, they may achieve their anticancer effects through different mechanisms—tubulin disruption versus apoptosis induction.

Apoptosis_Pathway Compound Pyrido-pyrrolo-cinnoline Analog Mito Mitochondrial Depolarization Compound->Mito Casp8 Caspase-8 Activation Compound->Casp8 Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis (Programmed Cell Death) Casp3->Apoptosis

Caption: Apoptosis induction pathway by a cinnoline analog[11].

Kinase Inhibitory Activity

The pyrrolo-fused scaffold is also a privileged structure for designing kinase inhibitors. Different analogs have been optimized to target specific kinases involved in disease progression.

Compound ClassRepresentative AnalogTarget KinaseIC50Therapeutic AreaReference
Pyrrolo[3,2-c]quinoline 7aKynurenine-3-hydroxylasePotentNeurodegenerative Disorders[5]
Pyrrolo[3,2-g]isoquinoline Compound 22Haspin76 nMOncology[13]
Pyrrolo[3,2-g]quinolin-one Compound 10fRaf KinasePotentOncology[14]

Trustworthiness: The development of highly potent and selective kinase inhibitors, such as the Haspin inhibitor with an IC50 of 76 nM, validates the pyrrolo-fused scaffold as a viable starting point for targeted therapy design[13]. The ability to tune the scaffold to inhibit different kinases (Haspin, Raf, etc.) demonstrates its versatility and potential for broad applications in oncology and beyond.

Anti-inflammatory and Antimicrobial Activity

Several cinnoline derivatives have been reported to possess both anti-inflammatory and antibacterial properties, often in the same molecule.

Compound ClassAssayResultReference
Cinnoline-Pyrazoline Anti-inflammatory (% inhibition)55.22 - 58.50%[10]
Cinnoline-Chalcone Anti-inflammatory (% inhibition)Most effective agents in series[12]
Cinnoline-Sulphonamide Antibacterial (vs. S. aureus, E. coli)Significant activity[11]

Authoritative Grounding: The dual activity observed in some cinnoline analogs is particularly noteworthy. For example, pyrazolo[4,3-c]cinnoline derivatives show good anti-inflammatory activity, with the effect being modulated by the electronic properties of substituents on an attached benzoyl ring[11]. This provides a clear path for rational design and optimization.

Part 4: Structure-Activity Relationship (SAR) Insights

Synthesizing the data from various studies allows for the deduction of key structure-activity relationships that can guide future drug design efforts.

  • Influence of Substituents: The type and position of substituents are critical. For anti-inflammatory pyrazolo[4,3-c]cinnolines, electron-donating groups on a benzoyl ring enhance activity, while electron-withdrawing groups diminish it[11]. In a series of pyrano[3,2-c]quinolones, substitution at the 3-position of an aryl ring at C4 was found to be crucial for both anti-inflammatory and anticancer activity[15].

  • Role of N-Methylation: In pyrrolo[3,2-c]quinoline-diones, methylation of the pyrrole nitrogen (NH) had no effect on the activity of unsubstituted quinones but led to inactive compounds when the quinone ring itself was methylated[9]. This highlights the complex interplay between different parts of the molecule.

  • Impact of the Core Scaffold: The shift from a pyrrolo[3,2-c]cinnoline to a pyrrolo[3,2-c]pyridine core, while maintaining the overall shape, was a successful strategy for developing potent tubulin inhibitors[7][8]. This demonstrates that bioisosteric replacement of the core can be used to fine-tune activity towards a specific target class.

SAR_Insights cluster_0 Key SAR Observations SAR_Img SAR_Img

Caption: Key regions for modification on the pyrrolo-fused scaffold.

Part 5: Standardized Experimental Protocols

To ensure reproducibility and enable cross-study comparisons, the use of standardized protocols is essential. The following are detailed, self-validating methodologies for key assays described in the literature.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the protocol described by BenchChem[16].

Workflow Diagram:

MTT_Assay_Workflow A 1. Seed cells in 96-well plate (10^4 cells/well) B 2. Incubate 24h to allow attachment A->B C 3. Add serial dilutions of test compounds (Include vehicle control & positive control) B->C D 4. Incubate for 48-72h C->D E 5. Add 10 µL MTT Reagent (5 mg/mL) to each well D->E F 6. Incubate 2-4h at 37°C (Viable cells form formazan crystals) E->F G 7. Add 100 µL Solubilization Solution (DMSO) to each well F->G H 8. Incubate 2h in dark at RT G->H I 9. Read absorbance at 570 nm using a microplate reader H->I J 10. Calculate % Viability and IC50 values I->J

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells with medium alone (vehicle control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48 to 72 hours under the same conditions.

  • MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well[16].

  • Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals[16].

  • Absorbance Reading: Place the plate on a shaker for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Protocol 2: In Vitro Anti-Inflammatory Assay (Inhibition of Albumin Denaturation)

This protocol models protein denaturation, a key cause of inflammation, and is based on methods described for evaluating cinnoline derivatives[10].

Step-by-Step Methodology:

  • Preparation of Solutions: Prepare a 1% aqueous solution of bovine serum albumin (BSA). Prepare stock solutions of test compounds and a standard anti-inflammatory drug (e.g., Diclofenac sodium) in DMSO.

  • Reaction Mixture: In test tubes, prepare a 5 mL reaction mixture containing 0.2 mL of the BSA solution, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compounds (e.g., 50-250 µg/mL). A control tube should contain the vehicle (DMSO) instead of the test compound.

  • Incubation: Incubate all tubes at 37°C for 20 minutes.

  • Heat-Induced Denaturation: Transfer the tubes to a water bath and heat at 70°C for 10 minutes to induce protein denaturation.

  • Cooling and Measurement: Cool the tubes to room temperature and measure the turbidity (absorbance) of the solutions at 660 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the following formula:

    • % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

  • IC50 Determination: Plot the % inhibition against concentration to determine the IC50 value for each compound.

Conclusion

The evaluation of structural analogs based on the 1-(1,2-Dimethyl-1H-pyrrolo[3,2-c]cinnolin-3-yl)ethanone scaffold reveals a family of heterocyclic compounds with profound and diverse biological activities. While the cinnoline core provides a strong foundation for anti-inflammatory and broad-spectrum anticancer activity[10][11], its bioisosteric analogs, the pyrrolo[3,2-c]quinolines and pyrrolo[3,2-c]pyridines, offer pathways to highly potent and targeted agents. Specifically, the pyrrolo[3,2-c]pyridine class has emerged as an exceptionally promising scaffold for developing tubulin polymerization inhibitors with nanomolar efficacy[7][8], while various quinoline and isoquinoline analogs have proven to be versatile templates for potent kinase inhibitors targeting Haspin and Raf[13][14].

The structure-activity relationships highlighted in this guide underscore the importance of rational design, where modifications to substituents and the core heterocyclic system can be used to steer biological activity towards a desired target. The provided protocols offer a standardized framework for future evaluations, ensuring that data generated is robust and comparable. For researchers in drug discovery, the pyrrolo[3,2-c] fused systems represent a rich and adaptable chemical space for the development of next-generation therapeutics.

References

  • Anon. Pyrrolo[3,2-c]quinoline derivatives: a new class of kynurenine-3-hydroxylase inhibitors.
  • Anon. Cross-Validation of In Vitro and In Vivo Results for Quinoline Derivatives: A Comparative Guide - Benchchem.
  • Anon. (PDF) SYNTHESIS AND BIOLOGICAL SCREENING OF SOME CINNOLINE DERIVATIVES.
  • Mishra, R., et al. An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research. 2025;59(1):13-29.
  • Jain, A., et al. A Comprehensive Review On Cinnoline Derivatives.
  • Lewgowd, W. & Stanczak, A. Cinnoline Derivatives with Biological Activity. Archiv der Pharmazie. 2007;340(2):65-80.
  • Wang, C., et al. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. 2024;39(1).
  • Szumilak, M. & Stanczak, A. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules. 2019;24(12):2271.
  • Malosse, K., et al. Synthesis and biological evaluation of 1H-pyrrolo[3,2-g]isoquinolines. Bioorganic & Medicinal Chemistry. 2024;100:117619.
  • Malosse, K., et al. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molbank. 2023;2023(4):M1773.
  • Anon. European Journal of Medicinal Chemistry - CNR-IRIS.
  • Anon. 1-(1,2-Dimethyl-1H-pyrrolo(3,2-c)cinnolin-3-yl)ethanone - PubChem.
  • Overby, J.S. & Han, S. Synthesis of the Hexahydropyrrolo-[3,2-c]-quinoline Core Structure and Strategies for Further Elaboration to Martinelline, Martinellic Acid, Incargranine B, and Seneciobipyrrolidine. Molecules. 2021;26(2):373.
  • Kumar, A., et al. Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. ACS Omega. 2020;5(41):26836-26848.
  • Wang, C., et al. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar.
  • Kikuchi, H., et al. Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. Beilstein Journal of Organic Chemistry. 2021;17:734-739.
  • Anon. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
  • Malosse, K., et al. Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors. Bioorganic & Medicinal Chemistry. 2025;123:118157.
  • Moron, J., et al. Synthesis, antitumor evaluation and SAR of new 1H-pyrrolo [3,2-c] quinoline-6,9-diones and... Anticancer Drug Design. 1994;9(1):51-67.
  • Anon. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • Tanaka, T., et al. Synthetic Studies on Pyrroloquinolines. I. Syntheses of 2, 3-Dihydro-1H-pyrrolo [2, 3-b] quinoline Derivatives. Journal of the Pharmaceutical Society of Japan. 1972;92(5):521-527.
  • Malosse, K., et al. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Scilit.
  • Li, Y., et al. 3,3-Dimethyl-1H-pyrrolo[3,2-g]quinolin-2(3H)-one derivatives as novel Raf kinase inhibitors.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(1,2-Dimethyl-1H-pyrrolo(3,2-c)cinnolin-3-yl)ethanone

Operational Guide: Safe Handling of 1-(1,2-Dimethyl-1H-pyrrolo(3,2-c)cinnolin-3-yl)ethanone Introduction: As a novel heterocyclic compound, 1-(1,2-Dimethyl-1H-pyrrolo(3,2-c)cinnolin-3-yl)ethanone (CAS: 82157-88-8) presen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling of 1-(1,2-Dimethyl-1H-pyrrolo(3,2-c)cinnolin-3-yl)ethanone

Introduction: As a novel heterocyclic compound, 1-(1,2-Dimethyl-1H-pyrrolo(3,2-c)cinnolin-3-yl)ethanone (CAS: 82157-88-8) presents a unique challenge in laboratory settings.[1][2] While specific toxicological data for this molecule is not extensively documented, its structural class—pyrrolo(3,2-c)cinnolines and related fused heterocycles—has been associated with significant biological activity, including potential cytotoxicity.[3][4][5] Therefore, a proactive and rigorous approach to safety is not merely recommended; it is imperative. This guide provides a comprehensive framework for handling this compound, grounded in the principle of treating substances of unknown toxicity as potentially hazardous. Our protocol is designed to protect researchers, ensure experimental integrity, and establish a self-validating system of safety.

Pre-Handling Hazard Assessment and Risk Mitigation

Before any manipulation of the target compound, a thorough risk assessment is mandatory. The absence of specific hazard data necessitates treating this compound with a high degree of caution. The structural relationship to cinnoline and pyrrolo[3,2-c]quinoline derivatives, which have demonstrated cytotoxic effects in research, forms the basis of our precautionary approach.[3][4][5]

Initial Assessment Workflow: The first step in any protocol involving a novel compound is a systematic hazard evaluation. This process determines the necessary engineering controls, personal protective equipment (PPE), and handling procedures.

cluster_0 Risk Assessment for Novel Compounds Review Literature Review Literature Assess Analogs Assess Analogs Review Literature->Assess Analogs No specific data? Assume Potency Assume Potency Assess Analogs->Assume Potency Analogs are biologically active? Define Controls Define Controls Assume Potency->Define Controls High Caution Develop SOP Develop SOP Define Controls->Develop SOP Engineering, PPE, Waste Handling

Caption: Workflow for initial hazard assessment of novel compounds.

To quantify the level of control required, we can adapt the concept of Occupational Exposure Bands (OEBs). Given the potential for cytotoxicity, handling protocols should align with a moderate-to-high potency category until proven otherwise.

Hazard Level Occupational Exposure Band (OEB) Required Engineering Control Basis for 1-(1,2-Dimethyl-1H-pyrrolo(3,2-c)cinnolin-3-yl)ethanone
Low>500 µg/m³General Laboratory VentilationNot Recommended
Moderate10 - 100 µg/m³Chemical Fume HoodRecommended Minimum
High<10 µg/m³Containment (e.g., Glovebox)Recommended for dry powder manipulation or aerosol-generating procedures
Table adapted from established industry guidelines for handling compounds of unknown toxicity.[6]

Personal Protective Equipment (PPE) Protocol

The selection and use of appropriate PPE are critical to prevent exposure. A multi-layered approach is necessary.

Recommended PPE for Different Operations:

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solids (Weighing) Chemical splash goggles and face shieldDouble nitrile glovesFlame-resistant lab coat, fully buttoned; disposable sleevesN95 respirator or higher, based on risk assessment
Preparing Solutions Chemical splash gogglesDouble nitrile glovesFlame-resistant lab coatNot required if performed in a certified fume hood
General Handling of Dilute Solutions Safety glasses with side shieldsSingle nitrile glovesFlame-resistant lab coatNot required
Procedural Guidance: Donning and Doffing PPE

Correctly putting on and taking off PPE is crucial to prevent cross-contamination.

cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) d1 1. Lab Coat d2 2. Respirator (if required) d1->d2 d3 3. Goggles/ Face Shield d2->d3 d4 4. Outer Gloves d3->d4 f1 1. Outer Gloves (Dispose) f2 2. Face Shield/ Goggles f1->f2 f3 3. Lab Coat f2->f3 f4 4. Inner Gloves (Dispose) f3->f4

Caption: Recommended PPE donning and doffing sequence.

Engineering Controls & Safe Handling Procedures

Engineering controls are the primary line of defense. All work with the solid form or concentrated solutions of this compound must be performed in a certified chemical fume hood to protect researchers from inhaling harmful vapors or aerosolized particles.[7][8]

Protocol for Weighing and Preparing a Stock Solution
  • Preparation: Before starting, ensure the chemical fume hood is operational and the work surface is decontaminated.[7] Assemble all necessary equipment (spatula, weigh paper, vials, solvent, pipettes) within the hood to minimize movement in and out of the containment area.

  • Tare Container: Place a tared vial on the analytical balance inside the fume hood. If the balance is outside the hood, weigh the empty, capped vial first.

  • Aliquot Compound: Carefully transfer a small amount of the solid compound from the stock bottle to the tared vial. Use gentle motions to avoid creating airborne dust. Work with the smallest quantity of material necessary for the experiment.

  • Seal and Re-weigh: Securely cap the vial containing the aliquot. If the balance is external, carefully decontaminate the exterior of the vial before removing it from the hood for weighing.

  • Dissolution: Uncap the vial inside the fume hood and add the desired solvent using a pipette. Recap and mix gently until the solid is fully dissolved.

  • Labeling: The final container must be clearly labeled with the chemical name, concentration, date, and any known hazards.[6][9]

  • Cleanup: Dispose of any contaminated weigh paper, pipette tips, and gloves as hazardous waste.[10] Decontaminate the spatula and work surface with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

Emergency Procedures

Preparation is key to mitigating the impact of an accident.[9] Ensure the locations of safety showers, eyewash stations, and spill kits are known to all personnel.[11]

node_box node_box Spill Spill Occurs Exposure Personnel Exposure? Spill->Exposure Size Is it a Major Spill? Evacuate Evacuate Area Alert Supervisor Call EHS Size->Evacuate Yes MinorCleanup Follow Minor Spill Protocol Size->MinorCleanup No Exposure->Size No FirstAid Administer First Aid Remove Contaminated PPE Use Safety Shower/Eyewash Exposure->FirstAid Yes

Caption: Emergency spill response decision tree.

Minor Spill Response (<1 g solid or <10 mL dilute solution)
  • Alert Personnel: Immediately notify others in the vicinity.[11][12]

  • Don PPE: Wear the minimum recommended PPE: double nitrile gloves, lab coat, and chemical splash goggles.

  • Contain Spill: Cover the spill with an absorbent material (e.g., vermiculite or a commercial absorbent) from the perimeter inward to prevent spreading.[10][11]

  • Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.[10][12]

  • Decontaminate: Clean the spill area with soap and water.[10]

  • Dispose: Seal and label the waste container and dispose of it according to institutional guidelines.[13]

Personal Exposure Protocol
  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[11][13] Seek medical attention.

  • Eye Contact: Proceed immediately to an eyewash station and flush the eyes for at least 15 minutes, holding the eyelids open.[14][15] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11][15]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[14]

Storage and Disposal Plan

Storage: Store 1-(1,2-Dimethyl-1H-pyrrolo(3,2-c)cinnolin-3-yl)ethanone in a tightly sealed, clearly labeled container.[9][16] The storage location should be a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents.[6][16][17]

Disposal: All waste streams containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous chemical waste.

  • Segregate Waste: Do not mix this waste with other chemical waste streams unless compatibility is confirmed.[6]

  • Containerize: Use a leak-proof, sealable container clearly labeled "Hazardous Waste" along with the chemical name.[10]

  • Request Pickup: Follow your institution's procedures for hazardous waste disposal. Do not pour any solution containing this compound down the drain.[6][8] The high solubility and potential persistence of heterocyclic compounds pose a risk to aquatic environments.[18]

References

  • BenchChem. (2025). Application Notes & Protocols: Safe Handling and Storage of Novel Heterocyclic Compounds. Benchchem.
  • University of Toronto Environmental Health & Safety. Chemical Spill Procedures. ehs.utoronto.ca.
  • MDPI. (2025). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. mdpi.com.
  • PubChem. 1-(1,2-Dimethyl-1H-pyrrolo(3,2-c)cinnolin-3-yl)ethanone. pubchem.ncbi.nlm.nih.gov.
  • Campus Operations and Risk Management. (2021). General Chemical Spill Procedures. risk.ok.ubc.ca.
  • A Comprehensive Review On Cinnoline Derivatives.
  • Princeton University Environmental Health & Safety. Chemical Spill Procedures. ehs.princeton.edu.
  • Fisher Scientific. (2012).
  • Florida State University Emergency Management. Chemical Spills. emergency.fsu.edu.
  • Health and Safety Executive. Emergency response / spill control. hse.gov.uk.
  • Kishida Chemical Co., Ltd.
  • Synquest Labs. 1-(3-Aminoazetidin-1-yl)
  • Farmaco. (1999). Pyrrolo[3,2-c]quinoline derivatives: a new class of kynurenine-3-hydroxylase inhibitors. pubmed.ncbi.nlm.nih.gov.
  • NextSDS. 1-(1H-Pyrrolo[2,3-c]pyridin-3-yl)
  • OAE Publishing Inc. (2026).
  • Tokyo Chemical Industry. (2025).
  • Genie Ingredient Database. 1-(1,2-DIMETHYL-1H-PYRROLO(3,2-C)CINNOLIN-3-YL)ETHANONE - cosmetic ingredient.
  • Wilco Prime. (2024). The Importance of Chemical Safety in R&D Labs. wilcoprime.com.
  • MDPI. (2025). Tuning Scaffold Properties of New 1,4-Substituted Pyrrolo[3,2-c]quinoline Derivatives Endowed with Anticancer Potential, New Biological and In Silico Insights. mdpi.com.
  • ACS Chemical Health & Safety. (2022).
  • Moravek, Inc. (2024). Chemical Synthesis Safety Tips To Practice in the Lab. moravek.com.
  • Actylis Lab Solutions.
  • European Journal of Medicinal Chemistry. (2023).
  • MDPI. (2025).
  • ChemScene. (2025).
  • FUJIFILM Wako Chemicals.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,2-Dimethyl-1H-pyrrolo(3,2-c)cinnolin-3-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(1,2-Dimethyl-1H-pyrrolo(3,2-c)cinnolin-3-yl)ethanone
© Copyright 2026 BenchChem. All Rights Reserved.